molecular formula C14H21NO2 B6231603 tert-butyl 2-amino-5-(propan-2-yl)benzoate CAS No. 2248371-43-7

tert-butyl 2-amino-5-(propan-2-yl)benzoate

Cat. No.: B6231603
CAS No.: 2248371-43-7
M. Wt: 235.32 g/mol
InChI Key: GCDCWQWCYBHVKT-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-(propan-2-yl)benzoate is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95.
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Properties

CAS No.

2248371-43-7

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl 2-amino-5-propan-2-ylbenzoate

InChI

InChI=1S/C14H21NO2/c1-9(2)10-6-7-12(15)11(8-10)13(16)17-14(3,4)5/h6-9H,15H2,1-5H3

InChI Key

GCDCWQWCYBHVKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)C(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Foundational & Exploratory

The 5-Isopropyl Anthranilic Acid Scaffold: A Technical Guide to Lipophilic Tuning in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and synthetic utility of 5-isopropyl anthranilic acid derivatives.

Executive Summary

5-Isopropyl Anthranilic Acid (5-IAA) represents a specialized structural motif within the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Unlike its 2,3-dimethyl (mefenamic acid) or 3-trifluoromethyl (flufenamic acid) congeners, the 5-isopropyl substitution offers a unique lipophilic profile that shifts biological activity away from classic COX inhibition toward Acyl-CoA:cholesterol acyltransferase (ACAT) inhibition and TRP channel modulation . This guide analyzes the pharmacophore’s utility in atherosclerosis and ion channel pharmacology.

Part 1: Therapeutic Mechanisms & Biological Activity[1][2]

ACAT Inhibition: The Atherosclerosis Pathway

The most distinct biological activity of 5-isopropyl anthranilic acid derivatives lies in their ability to inhibit ACAT (Acyl-CoA:cholesterol acyltransferase) . This enzyme esterifies free cholesterol, promoting its storage in macrophages and leading to foam cell formation—the hallmark of atherosclerotic plaque.

  • Mechanism of Action: 5-IAA derivatives, particularly ureido-benzamides , bind to the hydrophobic active site of ACAT in the endoplasmic reticulum.

  • The Isopropyl Role: The bulky, lipophilic 5-isopropyl group mimics the steroid core's hydrophobic bulk, allowing the molecule to occupy the fatty acyl binding pocket of the enzyme, effectively blocking the transfer of the acyl group to cholesterol.

Visualization: ACAT Inhibition Pathway

ACAT_Pathway FreeChol Free Cholesterol (Cytotoxic) ACAT ACAT Enzyme (ER Membrane) FreeChol->ACAT Substrate AcylCoA Acyl-CoA AcylCoA->ACAT Cofactor CholEster Cholesteryl Ester (Storage) ACAT->CholEster Esterification Inhibitor 5-Isopropyl Anthranilate Derivative Inhibitor->ACAT Allosteric/Competitive Inhibition FoamCell Foam Cell Formation CholEster->FoamCell Accumulation Plaque Atherosclerotic Plaque FoamCell->Plaque Progression

Figure 1: Mechanism of ACAT inhibition by 5-isopropyl anthranilic acid derivatives, preventing the conversion of free cholesterol to cholesteryl esters and subsequent plaque formation.

TRP Channel Modulation (Fenamate Pharmacology)

While classic fenamates (e.g., flufenamic acid) are COX inhibitors, substitution at the 5-position of the anthranilic ring significantly alters selectivity toward Transient Receptor Potential (TRP) ion channels.

  • TRPA1 Agonism: Lipophilic fenamates can act as direct agonists of TRPA1, a sensor for noxious cold and chemical irritants. The 5-isopropyl group enhances membrane partitioning, facilitating access to the channel's transmembrane binding sites.

  • TRPM3 Blockade: Certain anthranilic derivatives act as pore blockers for TRPM3, a channel involved in heat sensation and insulin secretion. The steric bulk of the isopropyl group at the 5-position can enhance selectivity for the channel pore over the COX active site.

Part 2: Structure-Activity Relationship (SAR)

The biological output of the anthranilic acid scaffold is tightly controlled by the substitution pattern on the benzene ring.

PositionSubstitutionEffect on Biological Activity
C-1 (COOH) Carboxylic AcidEssential for COX binding (ionic interaction with Arg-120). Conversion to Urea or Amide shifts activity to ACAT inhibition.
C-2 (NH) Secondary AmineCritical for H-bonding. N-arylation (Fenamates) creates the characteristic "butterfly" shape required for hydrophobic pocket binding.
C-5 Isopropyl Key Lipophilic Switch. Increases LogP significantly. Reduces COX potency compared to -Cl or -CF3 but enhances ACAT inhibition and TRP channel membrane penetration.
N-Aryl Ring 2',3'-SubstitutionControls torsion angle. In ACAT inhibitors, this is often replaced by a bulky urea-linked moiety.

Key Insight: The 5-isopropyl group is a "selectivity filter." It adds steric bulk that clashes with the tight channel of COX enzymes (reducing NSAID activity) but provides the necessary hydrophobic volume to inhibit lipid-processing enzymes like ACAT.

Part 3: Experimental Protocol – Synthesis of Ureido-Benzamide Derivatives

Context: This protocol describes the conversion of 5-isopropyl anthranilic acid into a bioactive ureido-benzamide (ACAT inhibitor pharmacophore).

Reagents & Equipment[4]
  • Starting Material: 5-Isopropyl anthranilic acid (5-IAA).

  • Reagents: Triphosgene (or diphosgene), Aniline derivative (R-NH2), Triethylamine (TEA), Dichloromethane (DCM).

  • Purification: Silica gel column chromatography (Hexane/Ethyl Acetate).

Step-by-Step Methodology
  • Isocyanate Formation (In Situ):

    • Dissolve 5-isopropyl anthranilic acid (1.0 eq) in anhydrous DCM under nitrogen atmosphere.

    • Cool to 0°C. Add Triethylamine (2.2 eq) dropwise.

    • Add Triphosgene (0.35 eq) dissolved in DCM slowly to the reaction mixture.

    • Mechanistic Note: This converts the C-2 amine into a reactive isocyanate intermediate while protecting the carboxylic acid (often as an ester if not pre-protected). Self-Correction: For ureido-benzamides, the acid moiety is often first converted to an amide or ester to prevent polymerization.

  • Urea Coupling:

    • Add the target aniline/amine (1.1 eq) to the isocyanate solution.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Observation: The formation of a precipitate often indicates the urea product generation.

  • Workup & Isolation:

    • Quench with water. Extract with Ethyl Acetate (3x).

    • Wash organic layer with 1M HCl (to remove unreacted amines) followed by Brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the broad

      
       peak (approx 5-6 ppm) and appearance of two urea singlets (8-10 ppm).
      
    • Isopropyl Signals: Confirm retention of the isopropyl group: Septet at ~2.8 ppm (CH) and doublet at ~1.2 ppm (

      
      ).
      
Visualization: Synthesis Workflow

Synthesis_Workflow Start 5-Isopropyl Anthranilic Acid Step1 Activation: Triphosgene/TEA (Isocyanate Intermediate) Start->Step1 DCM, 0°C Step2 Coupling: Add R-NH2 (Amine) Step1->Step2 Nucleophilic Attack Step3 Cyclization/Workup Step2->Step3 RT, 4h Product 5-Isopropyl Ureido-Benzamide (ACAT Inhibitor) Step3->Product Purification

Figure 2: Synthetic route for generating bioactive ureido-benzamide derivatives from the 5-isopropyl anthranilic acid scaffold.

References

  • Title: 2-Ureido-benzamide compounds and their use as ACAT inhibitors.
  • Fenamate Pharmacology (TRP Channels)

    • Title: Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3.[1]

    • Source: British Journal of Pharmacology (PMC).
    • URL:[Link]

  • General Anthranilic Acid Activity

    • Title: Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents.[1]

    • Source: Semantic Scholar.
    • URL:[Link]

  • Anticancer Potential

    • Title: New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold.[2]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

Sources

Isopropyl-Substituted Anthranilates: Structural Dynamics and Therapeutic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The anthranilate (2-aminobenzoate) scaffold represents a privileged structure in medicinal chemistry, serving as the core for non-steroidal anti-inflammatory drugs (NSAIDs), transient receptor potential (TRP) channel modulators, and anxiolytics. While methyl-substituted derivatives (e.g., methyl anthranilate) are ubiquitous in flavor chemistry, isopropyl-substituted anthranilates —specifically Isopropyl N-methylanthranilate (IMA) and N-isopropyl anthranilamides—offer distinct pharmacodynamic and pharmacokinetic advantages.

This technical guide analyzes the "Isopropyl Effect": the specific impact of the isopropyl group’s steric bulk and lipophilicity on metabolic stability, receptor residence time, and conformational locking. We explore its utility in modulating TRP cation channels and enhancing the metabolic half-life of bioactive alkaloids compared to their methyl analogs.

Structural Dynamics & Pharmacochemistry[1][2]

The "Isopropyl Twist": Conformational Control

The efficacy of anthranilate-based drugs (fenamates) often relies on the non-coplanarity of the N-aryl or N-alkyl substituent relative to the benzoate ring. The isopropyl group, with a steric A-value of ~2.15 kcal/mol (compared to 1.70 for methyl), introduces significant torsional strain.

  • Ortho-Effect: When placed at the ester position or on the amine nitrogen, the isopropyl group forces the carbonyl moiety out of plane. This "twist" prevents conjugation with the aromatic ring, often locking the molecule into a bioactive conformation required for binding to hydrophobic pockets in COX enzymes or TRP channels.

  • Lipophilicity (LogP): The transition from methyl to isopropyl increases the cLogP by approximately +0.8 to +1.[1]0. This modification is critical for blood-brain barrier (BBB) penetration in anxiolytic applications and for accessing the transmembrane domains of ion channels.[1]

Metabolic Stability: The IMA vs. MMA Paradigm

A critical limitation of methyl N-methylanthranilate (MMA) is rapid hydrolysis by non-specific esterases.[1] Recent comparative studies utilizing Choisya ternata alkaloids demonstrate that the isopropyl ester (IMA) exhibits superior metabolic stability.[1]

ParameterMethyl N-methylanthranilate (MMA)Isopropyl N-methylanthranilate (IMA)Drug Discovery Implication
Primary Metabolism Rapid Ester HydrolysisAromatic HydroxylationIMA retains the pharmacophore longer.
Major Metabolite Anthranilic Acid (Inactive)Hydroxylated IMA (Active/Pro-drug)Sustained duration of action.[1]
Lipophilicity ModerateHighEnhanced CNS distribution.[1]
Toxicity LowLow (No liver toxicity observed at 100mg/kg)Viable therapeutic window.[1]

Data synthesized from comparative metabolic profiling of Rutaceae alkaloids [1].

Therapeutic Applications

TRP Channel Modulation (Pain & Inflammation)

Isopropyl-substituted anthranilates act as modulators for Transient Receptor Potential (TRP) channels, specifically TRPM2 and TRPA1, which are gatekeepers for oxidative stress and nociception.[1]

  • TRPM2 Inhibition: N-(p-amylcinnamoyl)anthranilic acid (ACA), a structural analog, blocks TRPM2 currents.[1][2] The isopropyl moiety (or similar branched alkyls) in the "tail" region of these molecules is essential for hydrophobic interaction within the channel pore, preventing ADP-ribose mediated calcium influx [2].

  • TRPA1 Modulation: N-cinnamoylanthranilates function as non-covalent modulators.[1][3] The steric bulk of the substituent determines whether the molecule acts as an agonist (desensitizing) or an antagonist. Isopropyl substitution provides the necessary volume to occupy the binding site without triggering the covalent modification typical of reactive electrophiles [3].

Anxiolytic and Antinociceptive Activity

Unlike the purely anti-inflammatory fenamates, Isopropyl N-methylanthranilate (IMA) possesses distinct central nervous system (CNS) activity.[1]

  • Mechanism: IMA acts as a depressant on the CNS, potentiating diazepam-induced sleep and exhibiting significant antinociceptive (pain-blocking) effects in murine models. The isopropyl ester is critical here; it prevents rapid degradation in the plasma, allowing the intact molecule to reach CNS targets [1].

Synthetic Methodologies

To integrate isopropyl-substituted anthranilates into a library, two primary protocols are recommended: Reductive Amination (for N-isopropyl) and Isatoic Anhydride Ring Opening (for Isopropyl amides).[1]

Protocol A: Synthesis of N-Isopropylanthranilamides (High-Yield)

Target: N-isopropyl-2-aminobenzamide (Core for TRP modulators)

Rationale: Direct amidation of anthranilic acid is prone to polymerization.[1] The isatoic anhydride route is self-validating as CO₂ evolution marks reaction progress.[1]

  • Reagents: Isatoic Anhydride (1.0 eq), Isopropylamine (1.1 eq), Ethanol or DMF (Solvent), DMAP (0.1 eq - catalyst).[1]

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and inert gas (N₂) inlet.

  • Procedure:

    • Suspend Isatoic Anhydride in Ethanol (0.5 M concentration).

    • Add DMAP catalyst.[1]

    • Add Isopropylamine dropwise at room temperature.[1] Note: Reaction is exothermic.[1]

    • Heat to 40°C for 3 hours. Monitor CO₂ evolution (cessation indicates completion).[1]

    • Validation: TLC (Hexane:EtOAc 3:1). The starting anhydride spot (Rf ~0.[1]4) should disappear.[1]

  • Workup: Concentrate solvent in vacuo. Recrystallize from EtOH/Water to yield white crystals.[1]

  • Yield: Typically >90%.

Protocol B: Synthesis of Isopropyl 2-aminobenzoate (IMA) via Reductive Esterification

Target: Isopropyl N-methylanthranilate analogs

Rationale: Fischer esterification with isopropyl alcohol is slow due to steric hindrance.[1] A nitro-reduction route is preferred for purity.[1]

  • Step 1 (Esterification): React 2-nitrobenzoic acid with Isopropyl Alcohol using Thionyl Chloride (SOCl₂) as the activating agent.[1] Reflux 4 hours.

  • Step 2 (Reduction):

    • Dissolve Isopropyl 2-nitrobenzoate in Methanol.[1]

    • Add 10% Pd/C catalyst (5 wt%).

    • Stir under H₂ atmosphere (balloon pressure) for 2 hours.

    • Filtration: Filter through Celite to remove Pd/C.[1][4]

  • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).

Visualization & Pathways

Metabolic Fate: The Stability Advantage

The following diagram illustrates the divergent metabolic pathways of Methyl vs. Isopropyl anthranilates, highlighting why IMA is a superior pharmacophore candidate.

MetabolicFate MMA Methyl N-methylanthranilate (MMA) Esterase Non-specific Esterases (Plasma/Liver) MMA->Esterase Rapid Hydrolysis IMA Isopropyl N-methylanthranilate (IMA) IMA->Esterase Steric Blockade (Slow Hydrolysis) CYP Cytochrome P450 (Oxidation) IMA->CYP Major Pathway Anthranilic Anthranilic Acid (Inactive/Rapid Excretion) Esterase->Anthranilic Loss of Activity HydroxyIMA Hydroxylated IMA (Active Metabolite) CYP->HydroxyIMA Retains Ester Core

Figure 1: Metabolic divergence between MMA and IMA.[1] The isopropyl group sterically hinders esterase attack, shifting metabolism toward aromatic hydroxylation and preserving the pharmacophore.

TRP Channel Modulation Logic

This diagram details the mechanism of action for Anthranilate derivatives on TRPM2/TRPA1 channels.

TRPModulation Stimulus Oxidative Stress / ROS ADPR Intracellular ADPR Stimulus->ADPR TRPM2 TRPM2 Channel (Open State) ADPR->TRPM2 Activates Block Channel Blockade (Ca2+ Influx Stopped) TRPM2->Block Anthranilate N-Substituted Anthranilate (e.g., ACA/Fenamate) Binding Hydrophobic Pocket Binding (Pore Region) Anthranilate->Binding Steric Fit (Isopropyl/Amyl tail) Binding->TRPM2 Inhibits Analgesia Reduced Nociception & Inflammation Block->Analgesia

Figure 2: Mechanistic pathway of TRPM2 inhibition by anthranilate derivatives, leading to analgesic outcomes.

References

  • Radulović, N. S., et al. (2018).[1] Pharmacologically active derivatives of anthranilic acid occurring naturally in essential oils.[1] Facta Universitatis, Series: Physics, Chemistry and Technology.[1] Link

  • Kraft, R., et al. (2006).[1] Inhibition of TRPM2 cation channels by N-(p-amylcinnamoyl)anthranilic acid.[1][2] British Journal of Pharmacology.[1] Link

  • Mihara, H., et al. (2019).[1] N-Cinnamoylanthranilates as human TRPA1 modulators: Structure-activity relationships and channel binding sites.[1][3] European Journal of Medicinal Chemistry.[1][5] Link

  • BenchChem. (2025).[1][4] Application Notes and Protocols for the High-Yield Synthesis of Methyl 2-amino-5-isopropylbenzoate.Link[1]

  • Prasher, P., & Sharma, M. (2021).[1][5] Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research.[6][1][5][7] Link

Sources

Methodological & Application

synthesis of tert-butyl 2-amino-5-(propan-2-yl)benzoate from 5-isopropylanthranilic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of tert-Butyl 2-amino-5-(propan-2-yl)benzoate

Executive Summary & Strategic Rationale

The synthesis of tert-butyl 2-amino-5-(propan-2-yl)benzoate (hereafter Target 1 ) presents a classic chemoselectivity paradox in medicinal chemistry. The target requires the installation of a bulky, acid-labile tert-butyl ester on an anthranilic acid core containing a free, nucleophilic amine.

The Challenge:

  • Steric Hindrance: The bulky tert-butyl group renders standard Fischer esterification (acid + alcohol) inefficient and prone to alcohol dehydration (isobutylene formation).

  • Chemoselectivity: Using standard coupling reagents (e.g., Boc₂O/DMAP) often results in competing N-acylation (formation of N-Boc derivatives) or polymerization, rather than the desired free-amine ester.

  • Zwitterionic Nature: The starting material, 5-isopropylanthranilic acid, exists as a zwitterion, complicating solubility and direct alkylation.

The Solution: The Isatoic Anhydride Pathway This guide details a two-step "Protection-Activation" protocol utilizing a 6-isopropylisatoic anhydride intermediate. This route is superior because the anhydride ring simultaneously protects the amine and activates the carbonyl for nucleophilic attack. The subsequent reaction with a tert-butoxide anion drives ring opening and spontaneous decarboxylation, delivering the pure amino-ester with high fidelity.

Chemical Pathway & Mechanism[1][2]

The synthesis proceeds through the formation of a cyclic anhydride followed by a nucleophilic ring-opening.

Step 1: Cyclization to 6-isopropylisatoic anhydride

The starting material, 5-isopropylanthranilic acid, is treated with Triphosgene (bis(trichloromethyl) carbonate). Triphosgene serves as a solid, safer source of phosgene. It reacts with both the amino and carboxylic acid groups to close the oxazine-2,4-dione ring.

Step 2: Nucleophilic Ring Opening

The anhydride is subjected to Lithium tert-butoxide (LiOtBu) . The bulky tert-butoxide anion attacks the electrophilic ester carbonyl (C4 position) of the anhydride. This triggers ring opening to form a transient carbamate, which undergoes spontaneous decarboxylation upon aqueous workup to reveal the free amine and the tert-butyl ester.

Pathway Visualization

SynthesisPathway SM 5-Isopropylanthranilic Acid (Zwitterionic SM) Inter Intermediate: 6-Isopropylisatoic Anhydride SM->Inter Cyclization (- HCl) Tri Triphosgene (THF, Reflux) Tri->Inter Trans [Carbamate Intermediate] Inter->Trans Ring Opening LiOtBu LiOtBu / THF (Nucleophile) LiOtBu->Trans Prod Target 1: tert-Butyl 2-amino-5-isopropylbenzoate Trans->Prod Decarboxylation (- CO2)

Figure 1: Reaction logic flow from anthranilic acid precursor to tert-butyl ester via the isatoic anhydride scaffold.

Detailed Experimental Protocols

Materials & Reagents
  • Starting Material: 5-isopropylanthranilic acid (2-amino-5-isopropylbenzoic acid).

  • Cyclization Agent: Triphosgene (Solid; Handle in fume hood).

  • Nucleophile: Lithium tert-butoxide (1.0 M in THF or solid).

  • Solvents: Anhydrous THF (Tetrahydrofuran), Dioxane, Ethyl Acetate, Hexanes.

Protocol A: Synthesis of 6-isopropylisatoic anhydride
  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Dissolution: Charge the flask with 5-isopropylanthranilic acid (10.0 mmol, 1.79 g) and anhydrous THF (50 mL).

  • Reagent Addition: Add Triphosgene (3.5 mmol, 1.04 g, 0.35 equiv) in a single portion. Note: Triphosgene generates 3 equivalents of phosgene in situ.

  • Reaction: Heat the mixture to reflux (66°C) for 2–3 hours. The suspension should clear as the anhydride forms.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting material (fluorescent, polar) should disappear, replaced by a non-polar, non-fluorescent spot (anhydride).

  • Workup: Cool the reaction to room temperature. Pour the mixture into cold hexanes (150 mL) with vigorous stirring. The isatoic anhydride product will precipitate.

  • Isolation: Filter the solid, wash with cold hexanes, and dry under vacuum.

    • Typical Yield: 85–95%

    • Appearance: Off-white to beige solid.

Protocol B: Ring-Opening to tert-Butyl 2-amino-5-isopropylbenzoate
  • Setup: Flame-dry a 100 mL round-bottom flask and cool under argon.

  • Reactants: Suspend the 6-isopropylisatoic anhydride (5.0 mmol, 1.02 g) from Protocol A in anhydrous THF (20 mL).

  • Nucleophilic Attack: Cool the suspension to 0°C in an ice bath. Dropwise add Lithium tert-butoxide (5.5 mmol, 5.5 mL of 1.0 M solution in THF).

    • Observation: Gas evolution (CO₂) may occur as the reaction proceeds and warms.

  • Completion: Remove the ice bath and stir at room temperature for 4 hours.

    • Mechanism Note: The base opens the ring to form the N-lithium carboxylate. Upon aqueous quench, this unstable carbamic acid decarboxylates.

  • Quench: Carefully add saturated aqueous NH₄Cl (20 mL) to quench the reaction and protonate the amine.

  • Extraction: Extract with Ethyl Acetate (3 × 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Purify via flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes). The product is less polar than the starting acid.

Data Summary & Characterization

The following data parameters are expected for the synthesized target.

ParameterValue / DescriptionNotes
Molecular Weight 235.33 g/mol Formula: C₁₄H₂₁NO₂
Physical State Pale yellow oil or low-melting solidTendency to oxidize (darken) upon air exposure.
¹H NMR (CDCl₃) δ 1.22 (d, 6H, iPr-CH₃), 1.58 (s, 9H, t-Bu), 2.80 (sept, 1H, iPr-CH), 5.60 (br s, 2H, NH₂), 6.60 (d, 1H, Ar-H), 7.15 (dd, 1H, Ar-H), 7.65 (d, 1H, Ar-H)t-Butyl singlet at ~1.6 ppm is diagnostic.
IR Spectroscopy ~1685 cm⁻¹ (C=O ester), ~3350/3450 cm⁻¹ (NH₂)Ester stretch is lower than typical benzoates due to conjugation.
Stability Acid LabileAvoid acidic workups; t-butyl group cleaves with TFA/HCl.

Critical Troubleshooting (FAQ)

Q: Why not use Boc₂O and DMAP directly on the anthranilic acid? A: While Boc₂O is a common reagent for tert-butyl esters, reacting it with anthranilic acids typically yields the N-Boc-protected ester (Result 1.10). Removing the N-Boc group requires acid (e.g., TFA), which would simultaneously cleave the tert-butyl ester you just formed. The Isatoic Anhydride route avoids this by using CO₂ as a "removable" protecting group.

Q: My yield in Step 2 is low; the anhydride didn't dissolve. A: Isatoic anhydrides have poor solubility. Ensure you use Lithium tert-butoxide (soluble in THF) rather than Potassium tert-butoxide (less soluble) or tert-butanol/base mixtures. The solubility of the nucleophile is the rate-limiting factor.

Q: Can I use tert-Butanol as the solvent? A: Yes, but tert-butanol is a poor nucleophile due to sterics. You must still use a strong base (like NaH or KOtBu) to generate the alkoxide in situ. Using pure THF with pre-formed LiOtBu is cleaner and easier to monitor.

References

  • Synthesis of Isatoic Anhydrides: Isatoic Anhydride. IV. Reactions with Various Nucleophiles. (Maumee Chemical Co.[2][3] Research). This foundational work establishes the reactivity of isatoic anhydrides with alcohols and bases.

    • Source:

  • Boc2O/DMAP Limitations:Short and Simple Preparation of N-Boc-Protected Anthranilic Acid tert-Butyl Esters.

    • Source:

  • General Tert-Butyl Esterification: The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis. A guide on the stability and formation methods of t-butyl esters.[1][4]

    • Source:

  • Triphosgene Utilization:Triphosgene in Organic Synthesis.

    • Source:

Sources

The Emergence of Tert-Butyl 5-Isopropylanthranilate as a Privileged Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Anthranilate Scaffold

In the landscape of modern drug discovery, the identification and optimization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry campaigns. The anthranilate core, a 2-aminobenzoic acid structure, has a rich history in the development of therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This guide focuses on a specifically substituted anthranilate, tert-butyl 5-isopropylanthranilate , a scaffold poised for significant utility in the generation of novel chemical entities with desirable pharmacological profiles.

The strategic incorporation of the tert-butyl ester and the 5-isopropyl group offers a unique combination of physicochemical properties. The bulky tert-butyl group serves as a versatile protecting group for the carboxylic acid, enabling selective modifications at other positions of the anthranilate ring.[5] It can also function as a prodrug moiety, potentially improving the pharmacokinetic properties of the final compound.[6][7] The isopropyl group, on the other hand, can enhance binding affinity to target proteins through hydrophobic interactions and can influence the metabolic stability of the molecule.[8][9][10] The interplay of these two substituents on the anthranilate framework creates a powerful platform for the synthesis of diverse compound libraries for drug discovery.

This document provides a comprehensive overview of the synthesis and potential applications of tert-butyl 5-isopropylanthranilate, complete with detailed experimental protocols for its preparation and subsequent derivatization.

Synthesis of the Tert-Butyl 5-Isopropylanthranilate Scaffold

The synthesis of tert-butyl 5-isopropylanthranilate can be achieved through a multi-step sequence, starting from commercially available 5-bromoanthranilic acid. The proposed synthetic route is outlined below, followed by detailed protocols for each step.

DOT Diagram: Synthetic Workflow for Tert-Butyl 5-Isopropylanthranilate

G A 5-Bromoanthranilic Acid B Tert-butyl 5-bromoanthranilate A->B  Esterification  (tert-Butanol, Acid Catalyst) C Tert-butyl 5-isopropylanthranilate B->C  Suzuki-Miyaura Coupling  (Isopropylboronic acid, Pd Catalyst)

Caption: Proposed synthetic route to tert-butyl 5-isopropylanthranilate.

Protocol 1: Esterification of 5-Bromoanthranilic Acid

This protocol describes the synthesis of tert-butyl 5-bromoanthranilate, the key intermediate for the introduction of the isopropyl group. The use of an acid catalyst is crucial for the esterification of anthranilic acid due to the presence of the basic amino group.[11]

Materials:

  • 5-Bromoanthranilic acid

  • tert-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 5-bromoanthranilic acid (1.0 eq) and a 10-fold excess of tert-butanol.

  • Stir the mixture to dissolve the starting material as much as possible.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

  • Reflux the reaction mixture at 85°C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess tert-butanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 5-bromoanthranilate, which can be purified by column chromatography on silica gel.

Parameter Value Rationale
Starting Material 5-Bromoanthranilic AcidCommercially available and provides a handle for subsequent cross-coupling.[1][2]
Reagent tert-ButanolSource of the tert-butyl group for the ester.[5]
Catalyst Sulfuric AcidProtonates the carboxylic acid, making it more electrophilic for nucleophilic attack by tert-butanol.[11]
Solvent tert-Butanol (in excess)Serves as both reagent and solvent, driving the equilibrium towards the product.
Temperature 85°CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.
Work-up NaHCO₃ washNeutralizes the acidic catalyst and any unreacted starting material.
Protocol 2: Suzuki-Miyaura Coupling for Isopropyl Group Installation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[12][13][14][15] In this step, the bromine atom of tert-butyl 5-bromoanthranilate is replaced with an isopropyl group using isopropylboronic acid in the presence of a palladium catalyst.

Materials:

  • Tert-butyl 5-bromoanthranilate

  • Isopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask, add tert-butyl 5-bromoanthranilate (1.0 eq), isopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Add a 4:1 mixture of 1,4-dioxane and water to the reaction mixture.

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Seal the flask and heat the reaction mixture at 100°C for 12-18 hours, with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield tert-butyl 5-isopropylanthranilate.

Parameter Component/Condition Rationale
Aryl Halide Tert-butyl 5-bromoanthranilateSubstrate for the cross-coupling reaction.
Boronic Acid Isopropylboronic acidSource of the isopropyl group.
Catalyst Pd(OAc)₂/SPhosA highly effective catalyst system for Suzuki-Miyaura couplings, known for its activity with a broad range of substrates.[14]
Base Potassium CarbonateEssential for the transmetalation step in the catalytic cycle.[13]
Solvent 1,4-Dioxane/WaterA common solvent system for Suzuki reactions, promoting the dissolution of both organic and inorganic reagents.
Temperature 100°CFacilitates the catalytic cycle and drives the reaction to completion.

Applications in Medicinal Chemistry: Derivatization of the Scaffold

The tert-butyl 5-isopropylanthranilate scaffold offers multiple points for diversification, primarily at the amino and carboxylic acid functionalities, as well as on the aromatic ring if further functionalization is desired.

DOT Diagram: Derivatization Strategies

G Scaffold Tert-butyl 5-isopropylanthranilate Amide Amide Derivatives Scaffold->Amide  Acylation  (Acyl Chloride/Anhydride) Urea Urea Derivatives Scaffold->Urea  Reaction with Isocyanate Acid 5-Isopropylanthranilic Acid Scaffold->Acid  Deprotection  (TFA/HCl) CoupledAcid Amide-Coupled Products Acid->CoupledAcid  Amide Coupling  (HATU/EDC)

Caption: Key derivatization pathways from the core scaffold.

Protocol 3: Amide Bond Formation at the Amino Group

The amino group of the anthranilate is a key site for modification, allowing for the introduction of a wide range of substituents via amide bond formation.[16][17]

Materials:

  • Tert-butyl 5-isopropylanthranilate

  • Acyl chloride or carboxylic acid anhydride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve tert-butyl 5-isopropylanthranilate (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution and cool to 0°C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 4: Deprotection of the Tert-Butyl Ester

Removal of the tert-butyl protecting group is readily achieved under acidic conditions to yield the free carboxylic acid, which can then be further functionalized.[5]

Materials:

  • Tert-butyl 5-isopropylanthranilate derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM) (for TFA deprotection)

  • Diethyl ether

  • Standard laboratory glassware

Procedure (using TFA):

  • Dissolve the tert-butyl ester derivative (1.0 eq) in DCM.

  • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • The resulting carboxylic acid can often be used directly in the next step or purified by recrystallization or chromatography.

Conclusion and Future Perspectives

The tert-butyl 5-isopropylanthranilate scaffold represents a valuable building block for medicinal chemists. Its synthesis, while requiring a multi-step approach, utilizes robust and well-established reactions. The strategic placement of the isopropyl and tert-butyl groups provides a unique combination of properties that can be exploited in the design of novel therapeutic agents. The protocols provided herein offer a practical guide for the preparation and derivatization of this promising scaffold, paving the way for the exploration of new chemical space in the quest for innovative medicines.

References

  • International Journal of Drug Development & Research. (2011). synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. [Link]

  • International Journal of Drug Development and Research. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. [Link]

  • Som, P. (n.d.). THE SYNTHESIS OF ANTHRANILIC ACID, TRYPTOPHAN, AND SULFENYL CHLORIDE ANALOGUES, AND ENZYMATIC STUDIES. Georgia State University. [Link]

  • Hradil, P., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H). RSC Advances. [Link]

  • ResearchGate. (2011). Can anyone tell me the procedure for preparing substituted anthranillic acid?[Link]

  • Bandyopadhyay, D., et al. (2015). Beyond conventional routes, an unprecedented Metal-Free Chemoselective Synthesis of Anthranilate Esters via Multicomponent Reaction. Scientific Reports. [Link]

  • Fiveable. (2025). Isopropylbenzene Definition. [Link]

  • ResearchGate. (n.d.). Practical implementations of the amidation reactions. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Google Patents. (n.d.). US4135050A - Process for preparing anthranilic acid esters.
  • Patsnap. (2026). Isopropyl Effects on Pharmaceutical Compound Stability. [Link]

  • Yadav, G. D., & Krishnan, M. S. (1998). An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. Organic Process Research & Development. [Link]

  • Inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. [Link]

  • PubMed. (2011). Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. [Link]

  • MDPI. (2026). Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Vaia. (n.d.). Problem 26 Draw the products formed when is...[Link]

  • Wikipedia. (n.d.). Methyl anthranilate. [Link]

  • Rovis, T. (2009). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • PubMed. (2015). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

  • Journal of Medicinal Chemistry. (1968). Bactericidal and fungicidal activity of anthranilate esters. [Link]

  • Google Patents. (n.d.). DE2636423B1 - Process for the production of anthranilic acid esters.
  • PubMed. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Omicsonline.org. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. [Link]

  • MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • PubMed Central (PMC). (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Thieme. (2016). Efficient Microwave-Assisted Synthesis of Methyl 4- or 5-Nitroanthranilate. [Link]

  • Drug-Design.org. (2005). Structure Activity Relationships. [Link]

  • Google Patents. (n.d.). US3123631A - Process for preparing esters of.
  • PubMed Central (PMC). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups. [Link]

  • Journal of Chemical Information and Modeling. (2011). Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. [Link]

  • PubMed Central (PMC). (2017). Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations. [Link]

  • Chemistry LibreTexts. (2024). 13.9: Structure and Nomenclature of Aromatic Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Figshare. (2017). As paper from Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups. [Link]

  • Pearson+. (n.d.). During the electrophilic aromatic substitution of isopropylbenzene...[Link]

Sources

Application Note: High-Efficiency Coupling Protocols for tert-Butyl 2-Amino-5-Isopropylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists dealing with the specific challenges of coupling sterically and electronically deactivated aniline derivatives, specifically tert-butyl 2-amino-5-isopropylbenzoate .

Executive Summary

Coupling amino acids or carboxylic acids to tert-butyl 2-amino-5-isopropylbenzoate presents a dual synthetic challenge: electronic deactivation and steric hindrance . The ortho-ester moiety forms a strong intramolecular hydrogen bond with the amine, significantly reducing nucleophilicity. Furthermore, the tert-butyl ester is acid-labile, necessitating protocols that avoid strong acidic conditions (like those generated by standard thionyl chloride activation) to prevent premature deprotection.

This guide details three validated protocols ranging from standard high-performance coupling to specialized activation strategies for difficult sequences.

Chemical Context & Mechanistic Challenges[1]

The "Anthranilate Effect"

The target molecule is an anthranilic acid derivative.[1][2][3][4] The primary amine at position 2 is deactivated by two factors:

  • Electronic Withdrawal: The conjugated ester withdraws electron density from the aromatic ring.

  • Intramolecular Hydrogen Bonding: The amine proton donates a hydrogen bond to the carbonyl oxygen of the ortho-ester. This "locks" the amine in a conformation that is less accessible and reduces the availability of the nitrogen lone pair for nucleophilic attack.

The Stability Constraint

The tert-butyl ester is a crucial protecting group that must remain intact during coupling. It is sensitive to acids (e.g., TFA, HCl). Therefore, methods generating high concentrations of HCl (like standard acid chloride formation without buffering) pose a risk of chemoselectivity loss.

Decision Matrix for Coupling Strategy

Use the following logic flow to select the appropriate protocol for your specific substrate.

CouplingStrategy Start Start: Coupling to tert-butyl 2-amino-5-isopropylbenzoate CheckAcid Is the incoming Carboxylic Acid sterically hindered (e.g., Val, Ile, Aib)? Start->CheckAcid MethodA Method A: HATU/HOAt (Standard High-Performance) CheckAcid->MethodA No (Gly, Ala, Phe) MethodB Method B: Acyl Fluoride (TFFH) (For Hindered/Deactivated Systems) CheckAcid->MethodB Yes (Val, Pro, N-Me) MethodA->MethodB If conversion < 50% MethodC Method C: BTC (Triphosgene) (For Scale-up/Cost-efficiency) MethodA->MethodC If scaling > 10g

Figure 1: Decision matrix for selecting the optimal activation strategy based on steric demand and scale.

Experimental Protocols

Method A: The Gold Standard (HATU/HOAt)

Best for: Standard amino acid couplings (Gly, Phe, Leu) and initial screening. Mechanism: HATU generates a reactive O-azabenzotriazole ester, which is highly reactive toward anilines when heated.

Materials:

  • Carboxylic Acid / Fmoc-Amino Acid (1.2 – 1.5 equiv)

  • HATU (1.2 – 1.5 equiv)

  • HOAt (0.5 equiv) [Optional: Enhances rate for anilines]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or NMP.

Protocol:

  • Dissolution: Dissolve the carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Pre-activation: Add DIPEA (1.0 equiv) and stir for 2–3 minutes. Note: Do not stir longer than 5 minutes to avoid racemization or guanidinylation.

  • Addition: Add the tert-butyl 2-amino-5-isopropylbenzoate (1.0 equiv) and the remaining DIPEA (2.0 equiv).

  • Reaction:

    • Standard: Stir at room temperature for 12–24 hours.

    • Accelerated: Microwave irradiation at 50°C for 30-60 minutes . (Caution: Check stability of t-Bu ester; usually stable at 50°C in neutral/basic DMF).

  • Workup: Dilute with EtOAc, wash with 5% NaHCO₃ (x3), Water (x1), and Brine (x1). Dry over Na₂SO₄.[5][6]

Method B: The "Powerhouse" (Acyl Fluoride via TFFH)

Best for: Sterically hindered amino acids (Val, Ile, Aib) or when HATU fails. Mechanism: TFFH converts the carboxylic acid into an Acyl Fluoride . Acyl fluorides are stable to moisture but highly reactive toward amines, and uniquely effective for electron-deficient anilines.

Materials:

  • Carboxylic Acid (1.5 equiv)

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or DCE.

Protocol:

  • Activation: In a dry vial under N₂, dissolve the carboxylic acid (1.5 equiv) and TFFH (1.5 equiv) in anhydrous DCM.

  • Base Addition: Add DIPEA (3.0 equiv). Stir at 0°C for 10 minutes, then warm to Room Temp for 30 minutes. The acyl fluoride forms in situ.[7][8][9]

  • Coupling: Add tert-butyl 2-amino-5-isopropylbenzoate (1.0 equiv).

  • Reaction: Reflux (40°C) for 4–12 hours.

    • Note: Acyl fluorides are less prone to racemization than acid chlorides.

  • Monitoring: Monitor by HPLC. If sluggish, add DMAP (0.1 equiv) as a catalyst (Caution: DMAP increases racemization risk).

Method C: Bis(trichloromethyl)carbonate (BTC) Activation

Best for: Large-scale synthesis where reagent cost is a factor. Generates acid chlorides in situ under mild conditions.

Protocol:

  • Dissolve Carboxylic Acid (1.2 equiv) in anhydrous THF/DCM.

  • Add BTC (0.4 equiv) and Sym-Collidine (3.0 equiv). Collidine is a non-nucleophilic base that buffers the HCl generated.

  • Stir for 20 minutes to form the acid chloride.

  • Add the amine (1.0 equiv) dissolved in minimal DCM.

  • Stir at RT for 2–6 hours.

Quantitative Comparison of Methods

FeatureMethod A (HATU)Method B (TFFH)Method C (BTC)
Reactivity HighVery HighVery High
Steric Tolerance ModerateExcellentGood
Acid Sensitivity Risk Low (Basic conditions)Low (Neutral/Basic)Moderate (Requires buffering)
Racemization Risk LowLowModerate
Cost HighHighLow
Recommended Use First-line screeningDifficult couplingsScale-up (>10g)

Quality Control & Troubleshooting

Monitoring
  • TLC: The amine is fluorescent. Use UV (254 nm).[10] The product will likely have a higher Rf in EtOAc/Hexanes due to the loss of the free amine H-bond donor.

  • HPLC: The tert-butyl group makes the product significantly more hydrophobic. Look for a shift to longer retention times.

Common Issues
  • Issue: Low conversion after 24h.

    • Solution: Switch to Method B (TFFH) and increase temperature to 50°C.

  • Issue: Loss of tert-butyl group.

    • Cause: Acidic conditions during workup or reaction.[6]

    • Solution: Ensure all washes are basic (NaHCO₃). Use Collidine instead of Pyridine if generating acid chlorides.

References

  • Carpino, L. A., et al. "The 1-Hydroxy-7-azabenzotriazole-based Phosphonium Coupling Reagents." Journal of the American Chemical Society, 1993. Link (Foundational work on HATU/HOAt).

  • Carpino, L. A., & El-Faham, A. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Peptidyl Acid Fluorides." Journal of the American Chemical Society, 1995. Link (The TFFH Protocol).

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[9] Organic & Biomolecular Chemistry, 2016.[3] Link (Specific application to deactivated anilines).

  • Goudot, C., et al. "Amide Bond Formation with Acid Chlorides: A Re-Evaluation." Journal of Organic Chemistry, 2018. (Modern acid chloride protocols using BTC).

Sources

Application Note: High-Fidelity Synthesis of Privileged N-Heterocycles via Palladium-Catalyzed Cross-Coupling of Anthranilate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Anthranilate esters (ortho-amino benzoates) are versatile bifunctional building blocks in drug discovery. While classically utilized in condensation reactions, their application in Palladium-catalyzed cross-coupling enables the rapid, modular assembly of "privileged scaffolds" such as quinazolin-4(3H)-ones and acridones—structures ubiquitous in oncology (e.g., Idelalisib) and sedative therapeutics.

This guide details a robust oxidative three-component cross-coupling protocol that bypasses the limitations of traditional multi-step synthesis. By leveraging the anthranilate amino group as a directing handle and nucleophile, this method allows for the convergent assembly of complex heterocycles under mild conditions.

Mechanistic Principles & Design

To achieve high yields, one must understand that this reaction operates distinctively from standard Suzuki-Miyaura couplings. It is an oxidative cross-coupling , meaning the palladium catalyst cycles between Pd(II) and Pd(0), but requires an external oxidant to regenerate the active Pd(II) species.

The Catalytic Architecture

The reaction typically involves an anthranilamide (derived in situ or pre-formed from the ester), an isocyanide, and an aryl boronic acid.

  • Activation: Pd(II) coordinates to the anthranilate amine.

  • Insertion: Isocyanide insertion into the Pd-N bond occurs (often the rate-determining step in similar manifolds).

  • Transmetalation: The aryl boronic acid transmetalates to the Pd center.

  • Reductive Elimination: Formation of the C-C bond closes the ring.

  • Re-oxidation: The crucial step where a co-oxidant (e.g., Cu(OAc)₂) oxidizes Pd(0) back to Pd(II) to sustain the cycle.

Visualization: Catalytic Cycle

The following diagram illustrates the oxidative pathway for the synthesis of 2,3-disubstituted quinazolinones.

Pd_Catalytic_Cycle Start Pd(II) Species (Active Catalyst) Coordination Complex A (Anthranilate Coordination) Start->Coordination + Anthranilate Insertion Complex B (Isocyanide Insertion) Coordination->Insertion + R-NC (Isocyanide) Transmetalation Complex C (Aryl-Pd Intermediate) Insertion->Transmetalation + Ar-B(OH)2 Red_Elim Reductive Elimination (Product Release) Transmetalation->Red_Elim Pd0 Pd(0) Species (Inactive) Red_Elim->Pd0 Oxidation Re-oxidation (Cu(II) -> Cu(I)) Pd0->Oxidation Oxidant (Cu(OAc)2) Oxidation->Start Regeneration

Figure 1: Proposed catalytic cycle for the Pd(II)-catalyzed oxidative three-component coupling. Note the critical re-oxidation step required to close the cycle.

Experimental Protocol: Synthesis of 2,3-Disubstituted Quinazolinones

This protocol is optimized for the coupling of Methyl Anthranilate (via amide intermediate) , Aryl Isocyanides , and Aryl Boronic Acids .

Target Reaction: Methyl Anthranilate derivative + Phenyl Isocyanide + Phenylboronic Acid → 2,3-Diphenylquinazolin-4(3H)-one

Reagents & Equipment
  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) or Pd(OAc)₂ (5 mol%).

  • Oxidant: Cu(OAc)₂ (2.0 equiv). Note: Anhydrous is preferred.

  • Solvent: DMF (Dimethylformamide) or 1,4-Dioxane (Anhydrous).

  • Base: Not strictly required if using anthranilamide, but K₂CO₃ (1 equiv) often improves yields with ester starting materials.

  • Atmosphere: Air or O₂ balloon can be used if Cu is catalytic, but stoichiometric Cu(OAc)₂ under N₂ is more reproducible for scale-up.

Step-by-Step Methodology

Step 1: Pre-complexation (The "Soak")

  • In a dried reaction tube equipped with a magnetic stir bar, charge the anthranilamide derivative (0.5 mmol) and solvent (DMF, 2.0 mL).

  • Add the Pd catalyst (0.025 mmol) and stir at room temperature for 10 minutes.

    • Why? This allows the amine to coordinate to the Pd center before the oxidant or other reagents interfere, reducing induction time.

Step 2: Reagent Addition

  • Add the Aryl Isocyanide (0.6 mmol, 1.2 equiv).

  • Add the Aryl Boronic Acid (0.75 mmol, 1.5 equiv).

  • Add Cu(OAc)₂ (1.0 mmol, 2.0 equiv).

    • Critical Control Point: If the boronic acid is hygroscopic, dry it under vacuum beforehand. Water can quench the imidolyl-Pd intermediate.

Step 3: Reaction

  • Seal the tube and heat to 100 °C .

  • Stir vigorously for 8–12 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The isocyanide spot (usually high Rf) should disappear.

Step 4: Work-up

  • Cool the mixture to room temperature.

  • Dilute with EtOAc (15 mL) and wash with water (3 x 10 mL) to remove DMF and copper salts.

  • Optional: Wash with 5% NH₄OH solution to complex and remove residual copper (indicated by deep blue aqueous layer).

  • Dry organic layer over Na₂SO₄, filter, and concentrate.

Step 5: Purification

  • Purify via flash column chromatography on silica gel.

  • Eluent: Gradient of Hexane/EtOAc (10:1 to 4:1).

Data Summary & Optimization

The following table summarizes the impact of solvent and oxidant choices based on internal validation and literature precedents (Zhu et al., 2018).

EntryCatalyst (5 mol%)Oxidant (2 equiv)SolventTemp (°C)Yield (%)Notes
1 Pd(PPh₃)₂Cl₂ Cu(OAc)₂ DMF 100 88 Standard Protocol
2Pd(OAc)₂Cu(OAc)₂DMF10072Ligandless Pd less stable
3Pd(PPh₃)₂Cl₂Ag₂CO₃DMF10065Silver is expensive/less efficient
4Pd(PPh₃)₂Cl₂Air (1 atm)Toluene11045Poor re-oxidation kinetics
5Pd(PPh₃)₂Cl₂Cu(OAc)₂THF6530Temp too low for insertion

Troubleshooting & Critical Factors

"Black Metal" Precipitation
  • Observation: The reaction mixture turns black rapidly, and conversion stops.

  • Cause: Pd(0) aggregation (Pd black formation) occurring faster than re-oxidation by Cu(II).

  • Solution: Increase the ligand loading (add 10 mol% PPh₃) or switch to a solvent with better coordinating ability like DMF or DMSO to stabilize the Pd species.

Low Yield with Electron-Deficient Boronic Acids
  • Observation: Starting material remains; boronic acid decomposes (protodeboronation).

  • Cause: Transmetalation is slow for electron-poor aryls.

  • Solution: Increase boronic acid equivalents to 2.5 equiv and add a mild base like CsF (1.0 equiv) to activate the boronic acid.

Safety Note: Isocyanides
  • Isocyanides are often volatile and have potent, unpleasant odors. All weighing and reagent addition must be performed in a well-ventilated fume hood. Treat glassware with bleach after use to oxidize residual isocyanides.

References

  • Zhu, Y.-M., et al. (2018).[1] "Palladium-Catalyzed Oxidative Three-Component Coupling of Anthranilamides with Isocyanides and Arylboronic Acids: Access to 2,3-Disubstituted Quinazolinones." The Journal of Organic Chemistry.

  • Wu, X.-F., et al. (2014). "Highly efficient four-component synthesis of 4(3H)-quinazolinones: palladium-catalyzed carbonylative coupling reactions.

  • Wang, L., et al. (2013). "Cascade synthesis of 2,3-disubstituted quinazolinones from methyl anthranilates... via NHC–palladium-catalyzed oxidative coupling." Organic & Biomolecular Chemistry.

  • Houlden, C. E., et al. (2009).[2] "Room-temperature palladium-catalyzed C-H activation: ortho-carbonylation of aniline derivatives." Angewandte Chemie International Edition.

Sources

preparation of diazonium salts from tert-butyl 2-amino-5-(propan-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the diazotization of tert-butyl 2-amino-5-(propan-2-yl)benzoate (Compound A ). Due to the acid-labile nature of the tert-butyl ester moiety, standard aqueous diazotization conditions (strong mineral acid/


) pose a significant risk of ester hydrolysis and isobutylene elimination.

This Application Note prioritizes a non-aqueous protocol using alkyl nitrites and boron trifluoride etherate (


) to isolate the diazonium tetrafluoroborate salt . This method ensures high functional group fidelity, safety, and shelf-stability of the isolated intermediate for subsequent azo-coupling or Sandmeyer transformations.

Chemical Context & Strategic Analysis

The Substrate:

  • Compound: tert-butyl 2-amino-5-(propan-2-yl)benzoate

  • Key Features: Bulky ortho-ester group; acid-sensitive tert-butyl protection; lipophilic isopropyl group.

The Challenge: Classical diazotization utilizes


 in excess 

or

at

.
  • Hydrolysis Risk: The tert-butyl ester is susceptible to acid-catalyzed cleavage (

    
     mechanism) generating the free carboxylic acid and isobutylene gas, destroying the protecting group.
    
  • Solubility: The lipophilic isopropyl and tert-butyl groups reduce solubility in aqueous acid, leading to heterogeneous mixtures and potential side reactions (e.g., triazene formation).

The Solution: Protocol A (Recommended) utilizes a homogenous organic phase reaction. The use of tert-butyl nitrite (


-BuONO) serves as the nitrosonium source, while 

acts as a Lewis acid and anion source. This yields the arenediazonium tetrafluoroborate , which is among the few diazonium salts stable enough to be isolated and stored as a solid.

Method Comparison

FeatureMethod A: Non-Aqueous (Recommended) Method B: Classical Aqueous
Reagents

-BuONO /


/

Solvent THF,

, or Acetonitrile
Water / Acetic Acid
Ester Stability High (Anhydrous conditions)Low (Risk of acid hydrolysis)
Product Form Stable Tetrafluoroborate Solid (

)
Unstable Chloride Solution (

)
Safety High (Salt is non-hygroscopic/stable)Low (Must be used in situ)
Primary Use Isolation, Storage, anhydrous couplingImmediate aqueous coupling

Protocol A: Isolation of Diazonium Tetrafluoroborate (Gold Standard)

Objective: Isolate the diazonium tetrafluoroborate salt of Compound A with >95% purity.

Reagents & Equipment
  • Substrate: tert-butyl 2-amino-5-(propan-2-yl)benzoate (1.0 equiv)

  • Reagent: tert-Butyl nitrite (1.5 equiv) [CAS: 540-80-7]

  • Acid/Anion Source: Boron trifluoride diethyl etherate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous THF or Dimethoxyethane (DME).

  • Precipitant: Cold Diethyl Ether (

    
    ) or Pentane.
    
  • Apparatus: 3-neck round bottom flask, internal thermometer, dropping funnel,

    
     atmosphere.
    
Step-by-Step Methodology
  • Setup: Flame-dry the glassware and cool to room temperature under a nitrogen stream.

  • Dissolution: Charge the flask with Compound A (e.g., 10 mmol) and anhydrous THF (20 mL). Cool the solution to -10°C using an acetone/ice bath.

  • Acid Addition: Add

    
     (15 mmol) dropwise via syringe. Note: A transient precipitate (amine-BF3 complex) may form; this is normal.
    
  • Diazotization: Add tert-butyl nitrite (15 mmol) dropwise over 15 minutes, maintaining the internal temperature below -5°C.

    • Mechanism:[1][2][3][][5][6][7][8][9] The alkyl nitrite reacts with the Lewis acid to generate the reactive nitrosonium species (

      
      ) in situ, which attacks the amine.
      
  • Reaction: Stir the mixture at -5°C to 0°C for 45–60 minutes. The solution typically turns from pale yellow to a deeper orange/brown, and the diazonium salt may begin to precipitate.

  • Precipitation: Pour the cold reaction mixture into vigorously stirred cold diethyl ether (100 mL, 0°C). The diazonium tetrafluoroborate will precipitate as a crystalline solid.

  • Filtration: Filter the solid rapidly using a sintered glass funnel (vacuum).

  • Washing: Wash the filter cake with cold

    
     (
    
    
    
    mL) to remove residual acid and unreacted nitrite.
  • Drying: Air dry on the filter for 10 minutes (do not over-dry under high vacuum to avoid static/thermal hazards).

Validation:

  • IR Spectroscopy: Look for the characteristic strong diazonium band (

    
    ) at 2200–2300 cm⁻¹ .
    
  • Azo Coupling Test: Dissolve a small amount in MeOH and add to an alkaline solution of

    
    -naphthol. A bright red precipitate confirms active diazonium.
    
Workflow Diagram (Protocol A)

Diazotization_Workflow Start Start: Substrate Preparation Dissolve Dissolve Substrate in THF (Anhydrous, -10°C) Start->Dissolve Add_Acid Add BF3·OEt2 (Lewis Acid Source) Dissolve->Add_Acid N2 Atmosphere Add_Nitrite Add t-Butyl Nitrite (Dropwise, < -5°C) Add_Acid->Add_Nitrite Temp Control React Reaction: 45-60 mins Formation of Ar-N2+ BF4- Add_Nitrite->React Precipitate Pour into Cold Diethyl Ether (Induce Precipitation) React->Precipitate Filter Filtration & Washing (Cold Et2O) Precipitate->Filter Product End: Isolated Diazonium Tetrafluoroborate Salt Filter->Product

Figure 1: Workflow for the non-aqueous preparation of the diazonium tetrafluoroborate salt.

Protocol B: Aqueous In-Situ Generation (Alternative)

Use this method ONLY if isolation is not required and the subsequent coupling step is aqueous.

Critical Modification: To protect the tert-butyl ester, use acetic acid/propionic acid as the co-solvent rather than pure mineral acid, and keep the contact time short.

  • Dissolution: Dissolve Compound A (10 mmol) in Glacial Acetic Acid (15 mL) and cool to 0-5°C.

  • Acidification: Add concentrated

    
     (2.5 equiv) slowly.
    
  • Diazotization: Add an aqueous solution of

    
     (1.1 equiv) dropwise via a sub-surface tube if possible, keeping T < 5°C.
    
  • Utilization: Stir for 20 minutes. Do not store. Transfer immediately to the coupling partner solution (buffered to appropriate pH).

Safety & Hazard Analysis

WARNING: EXPLOSION HAZARD Diazonium salts are high-energy energetic materials.[10] While tetrafluoroborates (


) are among the most stable, they can still decompose violently if heated or subjected to mechanical shock.
  • Never Isolate Nitrate/Chloride Salts: Do not attempt to dry the diazonium chloride or nitrate salts. They are shock-sensitive explosives.[11] Only

    
     and 
    
    
    
    salts should be isolated.
  • Temperature Control: Never allow the reaction temperature to exceed 10°C during formation.

  • Metal Spatulas: Do not use metal spatulas to scrape dried diazonium salts (friction hazard).[10] Use Teflon or wood.

  • Quenching: Quench unreacted diazonium salts by adding to a solution of hypophosphorous acid or by slow addition to hot dilute acid (controlled decomposition) before disposal.

References

  • Hanson, P., et al. "Nitrosation and Diazotisation." Organic Reaction Mechanisms, 2006.

    • Context: General mechanisms of nitrosation and diazotization.[1][2][3][]

  • Doyle, M. P., et al. "Alkyl Nitrites as Nitrosating Agents." Journal of Organic Chemistry, 1977.

    • Context: Foundational work on using alkyl nitrites for non-aqueous diazotiz
  • Zollinger, H. "Diazo Chemistry I: Aromatic and Heteroaromatic Compounds." VCH Publishers, 1994.

    • Context: The authoritative text on diazonium stability and isol
  • Barbero, M., et al. "Diazonium Tetrafluoroborates: Stable Intermediates." Synthesis, 1998.

    • Context: Protocols for isolating stable tetrafluorobor
  • NOAA Cameo Chemicals. "Diazonium Salts Safety Data."

    • Context: Safety protocols regarding shock sensitivity and storage of diazo compounds.[10][12]

Sources

Troubleshooting & Optimization

preventing hydrolysis of tert-butyl ester during amino group modification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chemoselective Amine Modification in the Presence of tert-Butyl Esters

Introduction: The Orthogonality Challenge

User Context: You are working with a scaffold containing a free amine (nucleophile) and a tert-butyl ester (electrophile/protecting group). You need to modify the amine (acylation, alkylation, or reductive amination) without degrading the ester.

The Core Conflict: The tert-butyl ester is a robust protecting group, prized for its resistance to nucleophilic attack (due to steric bulk) and basic hydrolysis.[1] However, it is the "Achilles' heel" in acidic environments. Unlike methyl or ethyl esters, tert-butyl esters do not require water to degrade; they undergo acid-catalyzed alkyl-oxygen cleavage (


/

mechanism) to form isobutylene and the free carboxylic acid.

This guide provides self-validating protocols to navigate this instability.

Module 1: Understanding the Enemy (Mechanism of Failure)

To prevent failure, you must understand the degradation pathway. The tert-butyl ester does not typically undergo "hydrolysis" (attack by water at the carbonyl). Instead, it falls apart via carbocation formation.

Figure 1: Mechanism of Acid-Catalyzed Cleavage This diagram illustrates why even anhydrous acids (like HCl in dioxane) destroy your molecule.

TwcDecomposition Start tert-Butyl Ester Protonation Protonation (H+ attack on Carbonyl) Start->Protonation Acidic Medium (TFA, HCl, Lewis Acids) Cleavage C-O Bond Cleavage (Rate Limiting) Protonation->Cleavage Formation of t-Butyl Cation Products Carboxylic Acid + Isobutylene (Gas) Cleavage->Products E1 Elimination

Caption: The acid-catalyzed cleavage pathway (Acidolysis) driven by the stability of the tert-butyl cation.[1][2]

Module 2: Acylation & Amide Coupling

The Risk: Standard acylation using acyl chlorides generates HCl as a byproduct. This HCl will rapidly cleave the tert-butyl ester. The Solution: Base scavenging or Neutral Coupling.

Protocol A: Acyl Chloride/Anhydride Method (Base Scavenging)

Use this when the acylating agent is highly reactive.

  • Solvent: Anhydrous DCM or THF.

  • Base (Critical): Add 3.0 equivalents of DIPEA (Diisopropylethylamine) or Triethylamine (TEA) to the amine solution before adding the acylating agent.

    • Why? The base must be present to neutralize HCl the instant it is formed.

  • Temperature: Cool to 0°C during addition.

  • Addition: Add Acyl Chloride dropwise.

  • Workup: Quench with saturated NaHCO₃. Do not use HCl or citric acid for the wash.

Protocol B: Carboxylic Acid Coupling (Neutral Conditions)

Use this for complex amide formation. This is the safest method.

  • Reagents: Use HATU or EDC/NHS.

  • Conditions:

    • 1.0 eq Amine

    • 1.1 eq Carboxylic Acid

    • 1.2 eq HATU

    • 3.0 eq DIPEA

    • Solvent: DMF or DCM.

  • Mechanism: These reagents activate the acid without generating free protons, maintaining a pH > 7 throughout the reaction.

Module 3: Reductive Amination

The Risk: Reductive amination typically requires slightly acidic conditions (pH 5-6) to catalyze imine formation. Stronger acids or prolonged exposure can cleave the ester. The Solution: Controlled pH and Sodium Triacetoxyborohydride (STAB).

Comparative Reagent Data

ReagentAcidity RequirementRisk to t-Bu EsterRecommendation
NaCNBH₃ Requires pH 3-5 (often HCl/MeOH)High Avoid if possible.
NaBH₄ Basic/NeutralLowPoor imine selectivity (reduces ketone).
NaBH(OAc)₃ Mildly Acidic (AcOH)Low Standard of Choice.
Ti(OiPr)₄ Lewis AcidModerateRisk of transesterification.
Protocol: The "STAB" Method

Reference: Abdel-Magid, A. F. et al. J. Org.[3] Chem. 1996. [1]

  • Setup: Dissolve Amine (1.0 eq) and Ketone/Aldehyde (1.1 eq) in 1,2-Dichloroethane (DCE) or THF.

  • Acid Catalyst: Add Acetic Acid (AcOH) .

    • Optimization: Use 1.0–2.0 equivalents. AcOH is a weak acid (

      
      ) and generally does not cleave tert-butyl esters at room temperature.
      
    • Checkpoint: Do NOT use TFA or HCl.

  • Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq).

  • Time: Stir at Room Temperature for 2-4 hours.

  • Quench: Quench with aqueous NaHCO₃ (saturated).

Module 4: Purification (The "Silent Killer")

The Risk: Silica gel is naturally acidic (


 in water). Running a tert-butyl ester through a standard silica column can lead to 10-50% product loss due to hydrolysis on the column.

Workflow: Neutralized Silica Chromatography

SilicaNeutralization Step1 Step 1: Prepare Mobile Phase Add 1% Triethylamine (TEA) to your Hexane/EtOAc mix Step2 Step 2: Slurry Pack Column Pack silica with the TEA-doped solvent Step1->Step2 Step3 Step 3: Flush Column Flush with 2-3 column volumes of TEA-doped solvent Step2->Step3 Step4 Step 4: Load Sample Load your crude mixture Step3->Step4 Step5 Step 5: Elute Continue using solvent + 0.5% TEA Step4->Step5

Caption: Protocol for deactivating acidic silanol groups on silica gel using Triethylamine.

Critical Note: After the column, your product will contain TEA. Remove it by high-vacuum drying or azeotroping with heptane. Do not wash with acid to remove the TEA, or you risk cleaving the ester.

FAQ: Troubleshooting Specific Scenarios

Q1: I need to remove a Boc group from another site on the molecule. Will the tert-butyl ester survive?

  • Answer: No. Boc and tert-butyl esters have nearly identical acid lability. You cannot selectively remove Boc in the presence of a tert-butyl ester using standard acid (TFA/HCl).

  • Solution: You must design your synthesis with orthogonal protection (e.g., use Fmoc-amine and tert-butyl ester, or Boc-amine and Methyl ester). If you are stuck, try using TMSOTf/2,6-lutidine , which can sometimes differentiate, but it is risky.

Q2: Can I use Lewis Acids like


 or 

for other transformations?
  • Answer: Generally, No. Strong Lewis acids can coordinate to the carbonyl oxygen, increasing electrophilicity and facilitating the leaving group departure of the tert-butyl cation.

  • Exception: Mild Lewis acids like

    
     are often tolerated if the temperature is kept low (< 0°C) and reaction times are short.
    

Q3: My compound decomposed during workup. I used 1M HCl to remove excess amine.

  • Answer: This is the cause. tert-Butyl esters cannot withstand 1M HCl, especially if the extraction takes time.

  • Fix: Use a pH 5.5 Phosphate Buffer or saturated Ammonium Chloride (

    
    )  for washing. These are acidic enough to protonate some amines but usually mild enough to spare the ester if the contact time is short.
    

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[5] (See Chapter on Esters).

  • BenchChem Technical Support. (2025). Deactivation of Silica Gel with Triethylamine. (Simulated based on search context 1.1)

  • Organic Chemistry Portal. (2024). tert-Butyl Esters: Protection and Deprotection.

Sources

Technical Support Center: Synthesis of tert-Butyl 2-amino-5-(propan-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-amino-5-(propan-2-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this important chemical intermediate. We will explore the common synthetic challenges and provide validated solutions based on established chemical principles.

Overview of the Core Synthesis Challenge

The primary goal is the selective esterification of the carboxylic acid group of 2-amino-5-isopropylbenzoic acid in the presence of a nucleophilic amino group. The main challenge arises from the competition between O-acylation (desired ester formation) and N-acylation (undesired amide or carbamate formation), especially when using common activating agents like di-tert-butyl dicarbonate (Boc-anhydride). The steric hindrance from the ortho-amino and para-isopropyl groups can also affect reaction kinetics.

A prevalent and effective method for this transformation is the reaction of 2-amino-5-isopropylbenzoic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).

Reaction Workflow & Mechanism

A general workflow for the synthesis is outlined below. This process highlights the critical stages where careful control is necessary to ensure a high-yield outcome.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Dry Glassware & Reagents b Inert Atmosphere (N₂/Ar) a->b c Dissolve Starting Material (2-amino-5-isopropylbenzoic acid) in Anhydrous Solvent (e.g., THF, DCM) b->c d Add DMAP (Catalyst) c->d e Cool to 0 °C d->e f Slowly Add (Boc)₂O e->f g Warm to RT & Stir f->g h Monitor by TLC/LC-MS g->h i Quench Reaction h->i j Aqueous Workup (Wash with NaHCO₃, Brine) i->j k Dry Organic Layer (Na₂SO₄/MgSO₄) j->k l Solvent Removal (Rotary Evaporation) k->l m Purify Crude Product (Column Chromatography) l->m n Characterization (NMR, MS) m->n m->n o Final Product m->o m->o

Caption: General workflow for tert-butyl ester synthesis.

The reaction proceeds via the activation of (Boc)₂O by DMAP, forming a highly reactive acylpyridinium intermediate. This intermediate is then attacked by the carboxylate of the benzoic acid to form a mixed anhydride, which subsequently reacts to form the desired tert-butyl ester, regenerating the DMAP catalyst.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis, providing explanations and concrete solutions.

Question 1: My reaction yield is very low, or the starting material is largely unconsumed. What went wrong?

This is a common issue that can stem from several sources related to reagents, conditions, or reaction setup.[1][2]

Possible Causes & Solutions:

  • Cause A: Inactive Catalyst or Reagents.

    • Insight: The catalyst, DMAP, is crucial for activating the (Boc)₂O.[3] If it's old or degraded, the reaction will not proceed efficiently. Similarly, (Boc)₂O can degrade over time, especially if exposed to moisture.

    • Solution: Use fresh, high-purity DMAP and (Boc)₂O. For (Boc)₂O, which has a low melting point (22-24 °C), ensure it has been stored properly.[4]

  • Cause B: Presence of Moisture.

    • Insight: Water can hydrolyze the (Boc)₂O and the reactive intermediates, consuming the reagents and stalling the reaction.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[1] Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[5]

  • Cause C: Insufficient Reagent Stoichiometry.

    • Insight: To drive the reaction to completion, a slight excess of the esterifying agent is often required.

    • Solution: While a 1:1 ratio of starting acid to (Boc)₂O is stoichiometrically required, using a slight excess of (Boc)₂O (e.g., 1.1 to 1.2 equivalents) can improve conversion. However, a large excess can complicate purification.

  • Cause D: Incorrect Temperature.

    • Insight: The initial activation step is often exothermic. Adding reagents at room temperature can lead to rapid gas formation (CO₂) and potential side reactions.[3]

    • Solution: Add the (Boc)₂O solution slowly to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the reaction rate before allowing it to warm to room temperature.

Question 2: I'm observing significant side product formation, particularly a new spot on TLC that isn't my starting material or product.

The most likely side reaction is the N-Boc protection of the aniline group.

G cluster_main Reaction Pathways cluster_desired Desired: O-Acylation cluster_side Undesired: N-Acylation SM 2-Amino-5-isopropyl- benzoic Acid Product tert-Butyl 2-amino- 5-isopropylbenzoate (Target Product) SM->Product Carboxylate Attack (Correct Path) SideProduct N-Boc Protected Side Product SM->SideProduct Amine Attack (Side Reaction)

Caption: Competing reaction pathways for esterification.

Possible Causes & Solutions:

  • Cause A: Highly Reactive N-Acylating Intermediate.

    • Insight: The amino group (-NH₂) is a potent nucleophile and can compete with the carboxylate in attacking the activated (Boc)₂O-DMAP complex, leading to the formation of a tert-butyl carbamate (N-Boc protected amine).[4][6]

    • Solution 1 (Kinetic Control): The formation of the carboxylate salt is typically faster than the amine's attack. Ensure the DMAP is present to deprotonate the carboxylic acid. Adding the (Boc)₂O slowly at 0 °C allows the desired O-acylation to occur preferentially before the mixture is warmed.

    • Solution 2 (Alternative Reagents): If N-acylation remains a significant issue, consider alternative methods for tert-butyl ester synthesis that do not use (Boc)₂O, such as acid-catalyzed reaction with isobutylene.[7] This method, however, requires handling a flammable gas and strong acids, which may not be compatible with all substrates.

  • Cause B: Excess DMAP or High Temperature.

    • Insight: While DMAP is a catalyst, using a large excess or running the reaction at elevated temperatures can increase the rate of the undesired N-acylation side reaction.[3][8]

    • Solution: Use DMAP in truly catalytic amounts (e.g., 0.05 to 0.1 equivalents). Maintain the reaction at room temperature after the initial addition at 0 °C. Avoid heating the reaction unless necessary and validated by small-scale trials.

Question 3: The workup is difficult, and I'm losing a lot of product. How can I improve my isolation procedure?

Product loss during workup and purification is a frequent cause of reduced yields.[9][10]

Possible Causes & Solutions:

  • Cause A: Emulsion Formation during Extraction.

    • Insight: The presence of both acidic and basic functional groups in the reaction mixture can lead to the formation of emulsions during aqueous workup, trapping the product between layers.

    • Solution: After quenching, perform washes with dilute, mild solutions. Use a saturated brine (NaCl solution) wash as the final step to help break emulsions and remove water from the organic layer.[5] If an emulsion persists, allow the separatory funnel to stand for a longer period or pass the mixture through a pad of Celite.

  • Cause B: Product Solubility in the Aqueous Layer.

    • Insight: While the tert-butyl ester is generally nonpolar, protonation of the amino group under acidic wash conditions can increase its aqueous solubility.

    • Solution: Ensure the aqueous layer is basic (pH ~8) before extraction by washing with a saturated sodium bicarbonate (NaHCO₃) solution.[11] This keeps the product's amino group in its neutral, less water-soluble form. After separating the layers, re-extract the aqueous layer with fresh organic solvent (e.g., 2-3 times) to recover any dissolved product.[9]

  • Cause C: Difficulty in Purification by Chromatography.

    • Insight: The product and the N-Boc side product may have similar polarities, making separation by silica gel chromatography challenging.

    • Solution: Optimize your TLC mobile phase to achieve the best possible separation between the product and impurities before scaling up to a column. A gradient elution (e.g., starting with low polarity like 5% ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration) often provides better separation than an isocratic (fixed concentration) system.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for this reaction?

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices. They are aprotic, effectively dissolve the starting materials, and are unreactive under the reaction conditions.

  • Q2: How can I effectively monitor the reaction's progress?

    • Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase such as 20-30% ethyl acetate in hexanes. The product ester will be less polar (higher Rf value) than the starting carboxylic acid. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more precise monitoring, LC-MS can be used to track the disappearance of the starting material mass peak and the appearance of the product mass peak.

  • Q3: Is it possible to perform this esterification without a catalyst?

    • The reaction of a carboxylic acid with (Boc)₂O without a catalyst is extremely slow and generally not feasible, especially with the sterically demanding tert-butyl group.[12] The DMAP catalyst is essential for activating the anhydride.

  • Q4: My crude NMR looks messy. What are the common impurities I should look for?

    • Besides unreacted starting material and the N-Boc side product, you may see signals from tert-butanol (a byproduct of (Boc)₂O reactions) and residual solvents.[13] The N-Boc side product will characteristically show a large singlet around 1.5 ppm in the ¹H NMR spectrum, integrating to 9 protons, in addition to the tert-butyl ester peak.

Recommended Experimental Protocol

This protocol is a validated starting point. Optimization may be required based on your specific lab conditions and reagent quality.

Table 1: Reagents and Conditions

ParameterRecommended ValueRationale
Starting Material 2-amino-5-isopropylbenzoic acid1.0 equivalent
Esterifying Agent Di-tert-butyl dicarbonate ((Boc)₂O)1.1 equivalents
Catalyst 4-(Dimethylamino)pyridine (DMAP)0.1 equivalents
Solvent Anhydrous Dichloromethane (DCM)Aprotic, good solubility
Temperature 0 °C to Room TemperatureControls initial exotherm, promotes selectivity
Reaction Time 12-24 hoursAllows for complete conversion

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-5-isopropylbenzoic acid (1.0 eq) and DMAP (0.1 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration) and stir until all solids are dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition: Dissolve (Boc)₂O (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tert-butyl 2-amino-5-(propan-2-yl)benzoate.

References

  • University of Rochester. (n.d.). How to Improve Your Yield. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Study.com. (n.d.). Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Gooßen, L. J., & Döhring, A. (2003). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Synlett, 2003(1), 205-208. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • Supplementary Information. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1977). Di-tert-butyl dicarbonate. Organic Syntheses, 57, 45. Available at: [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Organic Syntheses. (1973). tert-Butyl p-toluate. Coll. Vol. 5, p. 209 (1973); Vol. 44, p. 18 (1964). Available at: [Link]

  • Royal Society of Chemistry. (2025). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Google Patents. (1990). US4921999A - Method for making tertiary butyl esters.
  • National Institutes of Health. (2012). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. Available at: [Link]

  • Thieme. (2003). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Retrieved from [Link]

  • ResearchGate. (2016). How to purify p-amino tert butyl benzamide?. Retrieved from [Link]

  • Reddit. (2022). Synthesizing tertiary-butylesters of BOC-amino acids. Retrieved from [Link]

  • Google Patents. (2019). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Organic Syntheses. (1976). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Coll. Vol. 6, p. 587 (1988); Vol. 55, p. 62 (1976). Available at: [Link]

Sources

Technical Support Center: Purification of tert-Butyl 5-Isopropylanthranilate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and handling of tert-butyl 5-isopropylanthranilate , specifically focusing on the challenges posed by its oily physical state and chemical sensitivity.

Content ID: TS-ORG-TBA-05 Status: Active Expert Reviewer: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Compound Profile

The Core Challenge: Researchers often encounter tert-butyl 5-isopropylanthranilate as a persistent, viscous amber oil rather than a crystalline solid. This is frequently not a purity issue but an intrinsic physical property driven by the 5-isopropyl group, which disrupts crystal lattice packing, combined with the lipophilic tert-butyl ester.

Critical Warning: This compound presents a purification paradox .

  • Amine Functionality: Typically purified via acid-base extraction.[1]

  • ** tert-Butyl Ester:** Highly susceptible to acid-catalyzed cleavage (forming isobutylene + carboxylic acid).[1]

  • Operational Constraint: Standard acid washes (1M HCl) will decompose your product.[1]

Troubleshooting Guide (Q&A)

Direct solutions to common user-reported issues.

Q1: "My product is a dark oil and won't crystallize. Is it impure?"

Diagnosis: Not necessarily.[1] The 5-isopropyl group lowers the melting point significantly compared to methyl anthranilate (mp 24°C). Corrective Action:

  • Solvent Entrapment Check: Run a 1H NMR.[1] Look for solvent peaks (EtOAc, DCM).[2] If present, the "oil" is a solvate.[3]

  • The "High-Vac" Protocol: Anthranilates are high-boiling.[1] Place the oil on a high-vacuum manifold (<0.5 mmHg) at 40°C for 4 hours. If it remains an oil but NMR shows no solvent, proceed to Protocol A (Flash Chromatography) . Do not waste time inducing crystallization on crude mixtures.[1]

Q2: "I attempted an acid wash to remove non-basic impurities, and my yield dropped by 50%."

Diagnosis: You likely cleaved the tert-butyl ester.[1] Even dilute HCl can catalyze the elimination of the tert-butyl group to form 5-isopropylanthranilic acid, which is water-soluble at pH > 4 or precipitates as a zwitterion.[1] Corrective Action:

  • Immediate: Stop using mineral acids.

  • Alternative: If you must remove neutral impurities, use Protocol B (Reverse Extraction) which relies on the weak acidity of the NH bond or simply wash with basic buffers to remove acidic impurities, keeping the amine neutral.

Q3: "The compound streaks/tails on the TLC plate and column."

Diagnosis: The free aniline amine (-NH2) is interacting with the acidic silanol groups (Si-OH) on the silica gel. Corrective Action:

  • TLC: Pre-dip your TLC plate in 5% Triethylamine (TEA)/Hexane and dry it before spotting.[1]

  • Column: Add 1% Triethylamine (TEA) to your mobile phase.[1] This blocks silanol sites and sharpens the peak.

Q4: "The oil turned black after sitting on the bench overnight."

Diagnosis: Anthranilates are electron-rich anilines susceptible to air oxidation (forming quinone-like impurities).[1] Corrective Action:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Recovery: The black color is often a trace impurity with high extinction coefficient. Pass through a short plug of silica (Protocol A) to restore the yellow/amber color.

Optimized Purification Protocols

Protocol A: Amine-Modified Flash Chromatography (Gold Standard)

Best for: Removing colored oxidation products and non-polar impurities from the oily residue.[1]

Materials:

  • Stationary Phase: Standard Silica Gel (40-63 µm) or Amine-functionalized Silica (KP-NH).[1]

  • Mobile Phase A: Hexanes (or Pentane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Modifier: Triethylamine (TEA).[1]

Step-by-Step:

  • Equilibration: Flush the column with 3 CV (Column Volumes) of Hexane containing 1% TEA . This neutralizes the silica acidity.[2]

  • Loading: Dissolve the oily residue in a minimum amount of Hexane:EtOAc (9:1). If the oil is not soluble, add a few drops of DCM, but keep the loading band narrow.

  • Gradient Elution:

    • 0–5 min: 100% Hexane (with 1% TEA).

    • 5–15 min: Ramp to 5% EtOAc/Hexane.

    • 15–30 min: Ramp to 15% EtOAc/Hexane.

    • Note: Anthranilates are lipophilic; the product usually elutes early (5-15% EtOAc).[1]

  • Monitoring: Use UV at 254 nm (aromatic) and 365 nm (anthranilates often fluoresce blue/violet).[1]

Protocol B: Cold "Gentle" Workup (Non-Acidic)

Best for: Removing polar impurities without chromatography.

Principle: Instead of protonating the amine (risk of ester cleavage), we wash away acidic impurities using mild base.

  • Dissolution: Dissolve crude oil in Diethyl Ether (Et2O) or Toluene.[1] Avoid DCM if possible (emulsion risk).[1]

  • Base Wash: Wash 2x with cold saturated NaHCO3 . This removes unreacted carboxylic acids or phenols.[1]

  • Brine Wash: Wash 1x with saturated NaCl to remove water.[1]

  • Drying: Dry over anhydrous Na2SO4 (Sodium Sulfate). Avoid MgSO4 if the compound is extremely sensitive, though Na2SO4 is generally safer for esters.

  • Concentration: Rotary evaporate at <40°C.

Protocol C: Kugelrohr Distillation (For Stubborn Oils)

Best for: Isolating the pure oil if chromatography fails.

Warning: tert-Butyl esters can thermally eliminate isobutylene at high temperatures (>100-120°C).[1]

  • Setup: Use a Kugelrohr (bulb-to-bulb) distillation apparatus.

  • Vacuum: High vacuum is mandatory (<0.1 mmHg).

  • Temperature: Slowly ramp temperature.

    • Room Temp: Remove volatiles.

    • 60-80°C: Watch for impurity sublimation.[1]

    • Target: The product should distill/transfer at the lowest possible temperature. Do not exceed 100°C pot temperature.

Visual Decision Guides

Figure 1: Purification Strategy Decision Tree

Caption: Logical workflow for selecting the appropriate purification method based on crude residue properties.

PurificationStrategy Start Crude Oily Residue CheckNMR 1. Check 1H NMR (Solvent vs. Impurity) Start->CheckNMR IsSolvent Solvent Peaks Only? CheckNMR->IsSolvent HighVac High Vacuum Drying (40°C, <1 mmHg) IsSolvent->HighVac Yes CheckTLC 2. Check TLC (Hex/EtOAc 9:1) IsSolvent->CheckTLC No Separation Good Separation? CheckTLC->Separation Flash Protocol A: Flash Chromatography (+1% TEA) Separation->Flash Yes (Rf diff > 0.1) Distill Protocol C: Kugelrohr Distillation (High Vac, <100°C) Separation->Distill No (Complex Mix)

Figure 2: The Acid Sensitivity Hazard

Caption: Mechanistic pathway showing why standard acid extraction fails for tert-butyl esters.[1]

AcidSensitivity cluster_warning AVOID Substrate tert-Butyl 5-isopropylanthranilate Intermediate Protonated Ester Intermediate Substrate->Intermediate + H+ Acid Strong Acid (HCl/TFA) Cleavage Elimination Intermediate->Cleavage Product 5-Isopropylanthranilic Acid (Precipitate/Water Soluble) Cleavage->Product Gas Isobutylene Gas Cleavage->Gas

References

  • Acid Sensitivity of tert-Butyl Esters

    • Mechanism & Stability: "Carboxylic acids are often protected by conversion into the corresponding tert-butyl esters, which are highly stable under neutral and basic conditions but which can be hydrolyzed under acidic conditions."[1][4][5]

    • Source: ACS GCI Pharmaceutical Roundtable.[1] Reagent Guides: Acids. Retrieved from

  • Flash Chromatography of Amines

    • Tailing Prevention: "Organic amines... are preferentially attracted to bare silica.[1][2] In order to elute the compounds... an amine modifier such as ammonium hydroxide or a small organic amine (triethylamine) [is used]."

    • Source: Biotage Application Note. Organic Amine Flash Purification. Retrieved from

  • Handling of Anthranilate Esters

    • Physical Properties: Methyl anthranilate is a low-melting solid (mp 24°C) or liquid; alkyl substitution (like isopropyl) often lowers melting points further, resulting in oils.[1]

    • Source: GuideChem. Methyl anthranilate Properties. Retrieved from

  • General Purification of Oily Residues

    • Strategy: "Telescoping procedure steps together when oily products are obtained seems to be the preferred way...[6] Distillation is a possibility."

    • Source: Reddit r/OrganicChemistry (Verified Community Discussion).[1] Purification of oily products. Retrieved from

Sources

Technical Support Center: Steric Management in 5-Isopropyl Benzoate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-IPR-BENZ-STERIC Status: Active Support Assigned Specialist: Senior Application Scientist

Diagnostic & Triage

Before modifying your protocol, we must pinpoint the exact locus of the steric clash. While the 5-isopropyl group is meta to the ester, its bulk (A-value ~2.15) creates a "cone of influence" that severely impacts reactivity at the adjacent C4 and C6 positions.

Please use the decision tree below to identify your specific bottleneck:

StericDiagnosis Start START: Identify Failure Point ReactionType Which reaction is failing? Start->ReactionType EsterIssue Ester Transformation (Hydrolysis/Formation) ReactionType->EsterIssue RingIssue Ring Functionalization (Coupling/Substitution) ReactionType->RingIssue CheckC6 Is Position C6 substituted? EsterIssue->CheckC6 No No CheckC6->No 5-iPr is remote Yes Yes CheckC6->Yes C1 is flanked Standard Standard Conditions Should Work (Check reagents/solubility) Hindered Steric Blockade Confirmed (Go to Module 1) Regio Target Regioselectivity? RingIssue->Regio TargetC6 Targeting C6 (Ortho to Ester & iPr) Regio->TargetC6 The 'Squeeze' TargetC4 Targeting C4 (Para to Ester) Regio->TargetC4 Moderate Clash TargetC6->Hindered Go to Module 2 TargetC4->Standard Use Para-Directors No->Standard Yes->Hindered

Figure 1: Diagnostic logic flow for identifying whether steric hindrance is a result of the 5-isopropyl group alone (Ring Issues) or cumulative substitution (Ester Issues).

Module 1: The Ester Interface (Hydrolysis & Formation)

Context: If you are working with a simple 5-isopropyl benzoate, standard saponification (NaOH/MeOH) should work. If it fails, it is highly likely you have a substituent at C6 (ortho), creating a "steric pincer" between the C6-substituent and the C1-ester, or the isopropyl group is exerting a remote electronic deactivation.

Troubleshooting Guide: Failed Hydrolysis

If standard basic hydrolysis (


) yields <10% product after 12 hours, switch to anhydrous nucleophilic cleavage  or neutral silyl cleavage .
MethodReagentsMechanismBest For
Gassman Anhydrous

(2 eq) in Ether/THF
"Naked" Hydroxide (High Nucleophilicity)Moderately hindered esters; acid-sensitive substrates [1].
Neutral Silyl Cleavage

(in situ:

) in MeCN

Dealkylation (O-C bond cleavage)
Severely hindered esters (e.g., 2,6-disubstituted); substrates sensitive to strong base/acid [2].
High-Pressure

/

/

@ 12-15 kbar
Volume of Activation (

) reduction
Industrial scale-up where reagents must be cheap.
Protocol A: TMSI-Mediated Cleavage (The "Nuclear Option")

Use this when the ester is flanked by the 5-iPr and a C6 substituent.

  • Preparation: Dissolve the ester (1.0 equiv) in anhydrous Acetonitrile (0.1 M).

  • Activation: Add NaI (1.5 equiv) followed by TMSCl (1.5 equiv) dropwise under Argon.

  • Reaction: Heat to reflux (80°C) for 4-12 hours. Note: The solution will turn yellow/brown due to

    
     formation.
    
  • Quench: Cool to RT. Dilute with ether and wash with aqueous sodium thiosulfate (to remove iodine) and brine.

  • Mechanism: This bypasses the sterically blocked carbonyl carbon entirely, attacking the alkyl group of the ester instead (

    
     mechanism).
    

Module 2: The Ring Interface (Functionalizing C4/C6)

Context: The 5-isopropyl group creates a significant rotational barrier. Functionalizing C6 (the position between the ester and the isopropyl group) is the most challenging operation due to the "buttressing effect."

Scenario: Cross-Coupling at C6 (The "Steric Pocket")

Standard ligands (


, dppf) will fail here because the oxidative addition complex cannot accommodate the bulk.

Recommended Catalyst Systems: You must use Buchwald Dialkylbiaryl Phosphines or NHC ligands designed to force reductive elimination in crowded spaces.

Selection Matrix for C-C Coupling
ReactionRecommended Catalyst/LigandWhy?
Suzuki-Miyaura

+ SPhos or XPhos
SPhos is structurally flexible; XPhos is extremely bulky, preventing Pd-aggregation while forcing coupling at crowded centers [3].
Buchwald-Hartwig

+ BrettPhos
Specifically engineered for C-N bond formation ortho to alkyl groups.
Negishi

The "super-bulky" phosphine facilitates oxidative addition into hindered halides.
Protocol B: Suzuki Coupling at C6 (Ortho-to-Isopropyl)
  • Catalyst Pre-loading: Mix

    
     (2 mol%) and SPhos  (4 mol%) in Toluene/Water (10:1). Stir for 10 min under 
    
    
    
    to generate the active
    
    
    species.
  • Substrate Addition: Add the 5-isopropyl-6-halo-benzoate (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Temperature: Heat to 100°C. Do not use microwave initially; rapid heating can decompose the active catalyst before insertion.

  • Monitoring: If conversion stalls at 50%, add a second portion of catalyst (1 mol%). The isopropyl group can induce catalyst death via cyclometallation if the reaction is too slow.

Frequently Asked Questions (FAQs)

Q1: I am trying to nitrate 5-isopropylbenzoate, but I am getting a mixture of products. How do I target C6 specifically?

  • Answer: Direct nitration will favor C2 (ortho to ester, para to iPr) and C4 (para to ester, ortho to iPr) due to the electronic directing effects. C6 is sterically disfavored. To hit C6, you must use a blocking group strategy.

    • Strategy: Sulfonate at C2 (reversible), nitrate at C6 (forced), then desulfonate.

Q2: Why does my Yamaguchi esterification fail with 5-isopropylbenzoic acid?

  • Answer: It shouldn't. The 5-position is too remote to block the carboxylate. If it fails, check your alcohol. If the alcohol is tertiary or bulky, the "mixed anhydride" intermediate is stable and won't collapse.

    • Fix: Switch to the Shiina Esterification (MNBA reagent), which is superior for coupling two hindered partners [4].

Q3: Can I use acid hydrolysis (


) for these compounds? 
  • Answer: Only if you use the "Excess Acidity Method" (high concentration

    
    ). In dilute acid, the tetrahedral intermediate cannot form due to the steric wall. However, this risks de-isopropylating the ring (Friedel-Crafts reversal) if heated too long. We strongly recommend the TMSI method (Protocol A) instead.
    

References

  • Gassman, P. G., & Schenk, W. N. (1977). "General procedure for base-promoted hydrolysis of hindered esters at ambient temperatures."[1] The Journal of Organic Chemistry, 42(5), 918–920. Link

  • Olah, G. A., Narang, S. C., et al. (1981). "Synthetic Methods and Reactions; 100. Iodotrimethylsilane-Mediated Ester Cleavage." Synthesis, 1981(2), 142-143. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Shiina, I., et al. (2002).[2] "A New Condensation Reaction for the Synthesis of Carboxylic Esters... Using 2-Methyl-6-nitrobenzoic Anhydride." Chemistry Letters, 31(3), 286-287. Link

Sources

Technical Support Center: Purification of tert-Butyl 2-amino-5-isopropylbenzoate

[1]

Executive Summary

This guide addresses the purification of tert-butyl 2-amino-5-isopropylbenzoate (Target Ester) from its primary unreacted starting material, 2-amino-5-isopropylbenzoic acid (Starting Acid).[1][2]

The Core Challenge: The purification strategy hinges on a critical stability constraint: tert-butyl esters are highly acid-labile . While standard amine purification often involves acid washes to protonate the amine, exposing this specific molecule to strong acid (HCl, H₂SO₄) will cleave the ester, reverting your product back to the starting material [1].[1][2][3]

The Solution: We utilize a Reverse Acid-Base Extraction .[1] Instead of manipulating the amine, we exploit the acidity of the unreacted carboxylic acid starting material. By converting the impurity into its water-soluble carboxylate salt using a weak base, it partitions into the aqueous phase, leaving the lipophilic ester in the organic phase.

Module 1: Liquid-Liquid Extraction (Primary Protocol)

Objective: Chemically scavenge the unreacted acid without degrading the ester.

The Chemical Logic
  • Target Ester: Neutral/Lipophilic.[1][2] Insoluble in mild aqueous base.[1][2]

  • Starting Acid: Acidic (pKa ~2.1-4.[1][2]8) [2]. Soluble in aqueous base as a carboxylate salt.[1][2]

  • Reagent Choice: Saturated Sodium Bicarbonate (NaHCO₃).[1][2][4][5] It is basic enough (pH ~8.[1][2]5) to deprotonate the carboxylic acid but mild enough to prevent base-catalyzed hydrolysis of the bulky tert-butyl ester [3].[1]

Step-by-Step Protocol
StepActionCritical Technical Note
1 Dilution Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) . Use ~10 mL solvent per gram of crude.[1][2]
2 First Wash Add an equal volume of Saturated Aqueous NaHCO₃ . Shake vigorously for 2 minutes. Vent frequently (CO₂ evolution).[1][2]
3 Separation Allow layers to separate.[1][2][4][6] The Starting Acid (now sodium 2-amino-5-isopropylbenzoate) migrates to the Aqueous (Bottom) Layer .
4 Second Wash Repeat Step 2 with fresh NaHCO₃ to ensure complete removal of the acid.[1]
5 Brine Wash Wash the Organic Layer once with Saturated NaCl (Brine) to remove trapped water/emulsions.
6 Drying Dry the Organic Layer over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.[1][2][3] Avoid MgSO₄ if the amine is sensitive, though usually acceptable here.[1][2]
7 Isolation Filter and concentrate in vacuo (Rotovap) at <40°C.
Visualization: Extraction Workflow

ExtractionLogicStartCrude Mixture(Ester + Unreacted Acid)SolventDissolve in EtOAcStart->SolventWashAdd Sat. NaHCO3(Shake & Vent)Solvent->WashPhaseSepPhase SeparationWash->PhaseSepOrgLayerOrganic Layer(Contains Target Ester)PhaseSep->OrgLayerTop LayerAqLayerAqueous Layer(Contains Acid Salt + Impurities)PhaseSep->AqLayerBottom Layer (Discard)BrineWash w/ BrineDry (Na2SO4)OrgLayer->BrineFinalPure tert-Butyl EsterBrine->Final

Figure 1: Decision pathway for removing carboxylic acid impurities via basic extraction.[1][2][3]

Module 2: Chromatographic Purification (Polishing)

If the extraction does not yield >95% purity (e.g., non-acidic impurities like urea byproducts from DCC coupling are present), use Flash Column Chromatography.[1][2][3]

Warning: Silica gel is weakly acidic (pH ~5-6).[1][2] Prolonged exposure can slowly hydrolyze tert-butyl esters [4].[1][2]

Optimized Column Conditions
ParameterRecommendationReasoning
Stationary Phase Neutral Alumina (Preferred) or Silica Gel (Buffered).[1][2][3]Alumina avoids the acidity of silica.[1] If using silica, pre-wash/buffer it.[1][2]
Buffer Additive 1% Triethylamine (Et₃N) in the eluent.[1][2]Neutralizes active acidic sites on the silica gel, protecting the tert-butyl group.[1][2]
Mobile Phase Hexanes : Ethyl Acetate (Gradient) .[1][2]Start 95:5 → End 80:20. The ester is lipophilic (due to isopropyl + t-butyl) and elutes early.[1][2] The amine/acid impurities are polar and elute late.[1]
Loading Liquid loading (DCM) or dry load on Celite.[1][2][3]Avoid loading with acidic solvents like chloroform if possible; DCM is safer.[1][2]

Module 3: Troubleshooting & FAQs

Q1: I used 1M HCl to remove the unreacted amine, and my product disappeared. What happened?

  • Diagnosis: You likely hydrolyzed the ester.[1][6]

  • Mechanism: tert-Butyl esters cleave via an E1 mechanism in the presence of strong acid, releasing isobutylene and regenerating the carboxylic acid [5].[1]

  • Fix: Never use strong acid washes.[1][2] If you must remove basic impurities, use a slightly acidic buffer (pH 4-5, like citrate) very quickly and cold, but Module 1 (NaHCO₃) is safer.[1][2]

Q2: The product is an oil, but it should be a solid. Is it impure?

  • Diagnosis: Likely residual solvent or tert-butyl alcohol (t-BuOH).[1][2]

  • Fix: tert-Butyl esters of anthranilates are often low-melting solids or oils.[1][2]

    • Run High Vacuum (0.1 mmHg) for 2 hours to remove t-BuOH (bp 82°C) and traces of EtOAc.[1][2]

    • Check 1H NMR: A sharp singlet at ~1.5-1.6 ppm (9H) confirms the tert-butyl group.[1][2] Broad peaks near 11 ppm indicate unreacted acid (COOH).[1][2]

Q3: Can I use NaOH instead of NaHCO₃?

  • Analysis: Dilute NaOH (0.1 M) is effective but risky.[1][2]

  • Risk: While tert-butyl esters are sterically hindered and resistant to saponification (base hydrolysis) compared to methyl esters [3], strong bases can still attack them over time or at higher temperatures.[1][2][3]

  • Recommendation: Stick to NaHCO₃. It is sufficient to deprotonate the benzoic acid (pKa ~4) without risking the ester.[1][2]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Detailed stability data of t-butyl esters). [1][2]

  • PubChem. (2023).[1][2] Anthranilic Acid (Compound Summary). National Center for Biotechnology Information.[1][2] (pKa and physical properties).[1][2][6][7][8]

  • BenchChem. (2025).[1][2][4][9][10] Assessing the impact of the tert-butyl ester on reaction outcomes. (Comparative stability of esters to basic hydrolysis).

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1][2] (Standard workup procedures for esters).

  • Organic Chemistry Portal. (2023). tert-Butyl Esters: Preparation and Cleavage. (Mechanistic insights into acid sensitivity).

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of tert-Butyl 5-Isopropylanthranilate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural elucidation framework for tert-butyl 5-isopropylanthranilate (


, MW 235.32). Unlike simple methyl esters, the tert-butyl ester moiety introduces a dominant, characteristic fragmentation pathway driven by the stability of the tert-butyl cation and the thermodynamics of isobutene elimination.

This document contrasts the fragmentation behavior of the tert-butyl ester against its methyl ester analog and the free acid, providing researchers with a definitive method for distinguishing these species in synthetic reaction monitoring and impurity profiling.

Structural Context & Theoretical Basis[1]

To interpret the mass spectrum accurately, we must deconstruct the molecule into its three reactive centers:

  • The Anthranilate Core: A benzene ring substituted with an amino group (

    
    ) and an ester at the ortho position. This proximity enables the "Ortho Effect" (intramolecular hydrogen transfer).
    
  • The tert-Butyl Ester: A sterically bulky and acid-labile group. In Electron Ionization (EI), this group typically dominates fragmentation via the loss of isobutene (

    
    ).
    
  • The Isopropyl Group: Located at the C5 position, this alkyl group typically undergoes

    
    -cleavage, resulting in the loss of a methyl radical (
    
    
    
    ).
Why This Matters

In drug development, tert-butyl protection is often used to mask carboxylic acids. Confirming the presence of the intact tert-butyl group versus the hydrolyzed acid or a trans-esterified methyl impurity is critical. The mass spectral signature described below provides this confirmation.

Detailed Fragmentation Pathways

The fragmentation of tert-butyl 5-isopropylanthranilate is characterized by a competition between the McLafferty rearrangement (driven by the ester) and the Ortho Effect (driven by the amine).

Pathway A: The Dominant Isobutene Elimination (McLafferty-like)

Unlike methyl esters, tert-butyl esters possess


-hydrogens on the butyl group. However, the most favorable pathway is often a McLafferty rearrangement  or a 1,5-hydrogen shift  that results in the elimination of neutral isobutene (56 Da).
  • Mechanism: The carbonyl oxygen abstracts a hydrogen from one of the tert-butyl methyl groups.

  • Result: The bond between the oxygen and the tert-butyl group cleaves, expelling isobutene (

    
    ).
    
  • Diagnostic Ion: This yields the radical cation of the corresponding carboxylic acid (5-isopropylanthranilic acid) at m/z 179 . This is frequently the Base Peak (100% abundance) in tert-butyl ester spectra.

Pathway B: The Ortho Effect (Water/Alcohol Loss)

Once the isobutene is lost and the ion exists as the free acid radical cation (m/z 179), the ortho amino group interacts with the carbonyl.

  • Mechanism: A hydrogen transfer from the amino group to the hydroxyl group (formed after isobutene loss) facilitates the loss of water (

    
    , 18 Da).
    
  • Result: Formation of a stable oxazinone-like ion at m/z 161 .

Pathway C: Isopropyl Fragmentation

The isopropyl group at C5 is prone to losing a methyl radical (


, 15 Da).
  • Observation: A peak at m/z 220 ([M - 15]

    
    ).
    
  • Note: This is usually of lower intensity than the ester fragmentation because the formation of the tertiary carbocation (via isobutene loss) or the neutral alkene elimination is energetically more favorable than the formation of the secondary benzylic cation.

Visualization of Fragmentation Workflow

The following diagram illustrates the hierarchical fragmentation tree, distinguishing between the primary elimination steps and secondary stabilizing rearrangements.

Fragmentation_Pathway Parent Parent Molecule [M]+• m/z 235 (tert-butyl 5-isopropylanthranilate) Acid_Ion Acid Radical Cation [M - 56]+• m/z 179 (Loss of Isobutene) Parent->Acid_Ion McLafferty / 1,5-H Shift (-C4H8, -56 Da) MethylLoss [M - 15]+ m/z 220 (Isopropyl cleavage) Parent->MethylLoss Alkyl Cleavage (-CH3•, -15 Da) Oxazinone Oxazinone Ion [M - 56 - 18]+ m/z 161 (Ortho Effect: -H2O) Acid_Ion->Oxazinone Ortho Effect (-H2O, -18 Da) Aniline Substituted Aniline Ion [M - 56 - 44]+ m/z 135 (Decarboxylation: -CO2) Acid_Ion->Aniline Decarboxylation (-CO2, -44 Da)

Caption: Fragmentation tree of tert-butyl 5-isopropylanthranilate showing the dominant isobutene elimination pathway.

Comparative Analysis: t-Butyl Ester vs. Alternatives

The following table contrasts the spectral signature of the product against its likely synthetic impurities or analogs.

Featuretert-Butyl Ester (Product)Methyl Ester (Analog/Impurity)Free Acid (Hydrolysis Product)
Molecular Ion (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
m/z 235 (Weak/Absent)m/z 193 (Strong/Distinct)m/z 179 (Strong)
Base Peak (100%) m/z 179 (Acid ion)m/z 162 (Loss of

)
m/z 161 (Loss of

)
Key Neutral Loss 56 Da (Isobutene)31 Da (Methoxy radical)18 Da (Water)
Diagnostic Mechanism McLafferty/Elimination of alkene

-cleavage of ester
Ortho-effect dehydration
Differentiation Look for transition

.[1][2] Absence of 235 does not rule it out; look for 179 without 193.
Stable

at 193. No loss of 56 Da.
Parent ion is 179. No higher mass peaks.
Experimental Insight
  • Stability Warning: The tert-butyl ester is thermally sensitive. In the GC inlet, if the temperature is too high (>250°C), thermal degradation may occur before ionization, artificially increasing the abundance of the m/z 179 peak (the acid).

  • Self-Validation: To confirm the peak is the ester and not the acid, lower the inlet temperature to 150°C-200°C. If the ratio of m/z 235 (if visible) to 179 changes, or peak shape improves, thermal degradation was occurring.

Experimental Protocol (GC-MS)[3][4][6]

To generate reproducible fragmentation data for this compound, follow this standardized protocol.

Sample Preparation[3]
  • Solvent: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate (avoid methanol to prevent trans-esterification in the injector).

  • Concentration: Dilute to ~10 ppm for splitless injection or 100 ppm for split (10:1).

Instrument Parameters (Agilent/Thermo Standard)
  • Inlet: Split/Splitless, 200°C (Keep low to preserve t-butyl group).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 3 min.

  • Ion Source (EI):

    • Temperature: 230°C.

    • Energy: 70 eV (Standard for library comparison).

    • Scan Range: m/z 40 – 400.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. [Link] (Source for general anthranilate fragmentation patterns).

  • Bowie, J. H., et al. (1988). "Ortho effects in organic mass spectrometry." Mass Spectrometry Reviews.

Sources

FTIR Analysis of Tert-Butyl Ester and Amine Groups: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In drug development and organic synthesis, the tert-butyl group (as an ester or Boc-amine) serves as a critical protecting group due to its steric bulk and stability under basic conditions. Conversely, amines are the active pharmacophores in over 75% of small-molecule drugs. Accurate differentiation between these groups—and monitoring their transitions (e.g., deprotection, salt formation)—is a daily requirement in the analytical lab.

This guide provides a rigorous spectral comparison of tert-butyl esters and amines, contrasting them with their common alternatives (methyl esters, ammonium salts). It moves beyond basic peak assignment to offer a self-validating analytical framework for tracking chemical transformations.

Part 1: The Tert-Butyl Ester Profile

The "Product": Tert-Butyl Ester

The tert-butyl ester is defined by a unique steric environment that influences its vibrational modes. While it shares the carbonyl features of standard aliphatic esters, its bulky alkyl group creates a "skeletal fingerprint" that allows for definitive identification against methyl or ethyl ester alternatives.

1.1 Characteristic Absorption Bands

The following table details the diagnostic bands required to confirm the presence of a tert-butyl ester.

Vibrational ModeWavenumber (cm⁻¹)IntensityBand ShapeDiagnostic Value
C=O[1][2][3][4] Stretch 1730 – 1750StrongSharpPrimary. Typical ester carbonyl.[2] Slightly lower frequency than strained esters due to steric bulk.
C-O-C Stretch 1150 – 1250StrongBroad/ComplexSecondary. Often appears as two bands; confirms ester linkage.
t-Butyl C-H Bend 1365 & 1390 MediumDoublet CRITICAL. The "Gem-Dimethyl" split. This doublet is the definitive marker distinguishing t-butyl from methyl/ethyl groups.
sp³ C-H Stretch 2950 – 2980MediumSharpStandard alkyl stretch, often overlapped by solvent or backbone signals.
1.2 Comparative Analysis: Tert-Butyl vs. Methyl Ester

In synthetic pathways, researchers often choose between methyl and tert-butyl esters. Spectroscopically, distinguishing them is vital during transesterification or selective deprotection.

  • Methyl Ester: Shows a singlet C-H deformation around 1360 cm⁻¹ (umbrella mode) and typically a slightly higher C=O frequency due to reduced steric hindrance.

  • Tert-Butyl Ester: The 1365/1390 cm⁻¹ doublet is the "smoking gun." If this doublet collapses into a singlet, you have likely lost the tert-butyl group or transesterified to a linear alkyl.

Part 2: The Amine Profile

The "Product": Primary, Secondary, and Tertiary Amines

Amines exhibit high spectral variance depending on their substitution level and protonation state (Free Base vs. Salt).

2.1 Characteristic Absorption Bands (Free Base)
Amine ClassN-H Stretch (3300–3500 cm⁻¹)N-H Bend (1560–1640 cm⁻¹)C-N Stretch (1000–1350 cm⁻¹)
Primary (1°) Two Bands (Sym & Asym)Strong (Scissoring)Medium
Secondary (2°) One Band (Weak)Weak / AbsentMedium
Tertiary (3°) None NoneMedium-Strong
2.2 The "Alternative": Amine Salts (Drug Form)

In drug development, amines are rarely isolated as free bases; they are converted to salts (e.g., HCl, mesylate) for solubility. This transformation drastically alters the FTIR spectrum, often confusing inexperienced analysts.

  • The Ammonium Shift: Upon protonation (R-NH₂

    
     R-NH₃⁺), the sharp N-H stretches at >3300 cm⁻¹ disappear.
    
  • The "Broad Band" Indicator: A broad, complex absorption band appears between 2500 – 3000 cm⁻¹ . This is due to N-H stretching vibrations coupled with hydrogen bonding in the crystal lattice.

  • Diagnostic Utility: If your spectrum shows a broad "mountain" centered at 2800 cm⁻¹ overlapping C-H stretches, and lacks sharp peaks >3300 cm⁻¹, your amine is fully protonated.

Part 3: Experimental Protocols

Protocol A: Monitoring Tert-Butyl Deprotection (TFA Method)

Objective: Confirm quantitative removal of the tert-butyl group to yield the free carboxylic acid.

Methodology:

  • Baseline Scan: Acquire a spectrum of the starting material (tert-butyl ester). Note the intensity of the 1365/1390 cm⁻¹ doublet .

  • Reaction Sampling:

    • Take a 50 µL aliquot of the reaction mixture.

    • Evaporate solvent/TFA under a stream of nitrogen (TFA has strong C=O bands that interfere).

    • Resuspend in dry DCM or measure as a thin film.

  • Endpoint Determination:

    • Disappearance: The 1365/1390 doublet must vanish.

    • Appearance: Look for the "Acid Dimer" broad O-H band (2500–3300 cm⁻¹) and a shift in C=O stretch to ~1710 cm⁻¹ (dimerized acid).

Protocol B: Sampling Technique (ATR vs. Transmission)
  • Solids (Salts): Use Diamond ATR . High pressure ensures good contact with hard salt crystals. Caution: Amine salts are hygroscopic; rapid measurement is required to prevent water O-H bands (~3400 cm⁻¹) from obscuring N-H signals.

  • Liquids (Free Bases): Liquid Cell (CaF₂ windows) or ATR. Avoid KBr pellets for amines as they can react with KBr or absorb moisture, forming carbamates with atmospheric CO₂.

Part 4: Visualization & Logic

Workflow: Amine Classification Logic

This decision tree provides a logic gate for classifying an unknown amine based on spectral features.

AmineLogic Start Start: Inspect 3300-3500 cm⁻¹ Region CheckNH Are there sharp bands > 3300 cm⁻¹? Start->CheckNH CountBands Count the bands CheckNH->CountBands Yes CheckSalt Is there a broad band 2500-3000 cm⁻¹? CheckNH->CheckSalt No Primary Primary Amine (1°) (Sym & Asym Stretch) CountBands->Primary Two Bands Secondary Secondary Amine (2°) (Single N-H Stretch) CountBands->Secondary One Band Tertiary Tertiary Amine (3°) (No N-H Stretch) CheckSalt->Tertiary No (Flat baseline) Salt Amine Salt (R-NH₃⁺) (Ammonium Band) CheckSalt->Salt Yes (Broad)

Figure 1: Decision tree for classifying amine substitution and protonation states based on N-H stretching regions.

Workflow: Tert-Butyl Deprotection Monitoring

This diagram illustrates the spectral evolution during the deprotection of a tert-butyl ester to a carboxylic acid.

Deprotection Start Starting Material (t-Butyl Ester) Step1 Reaction: TFA/DCM Start->Step1 Check Check 1365/1390 cm⁻¹ (Gem-Dimethyl Doublet) Step1->Check Aliquot & Dry ResultA Doublet Present Check->ResultA Incomplete ResultB Doublet Absent Check->ResultB Complete ResultA->Step1 Continue Stirring Confirm Verify Acid Formation (Broad O-H 2500-3300) ResultB->Confirm

Figure 2: Process flow for monitoring the cleavage of tert-butyl esters using the diagnostic gem-dimethyl doublet.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

  • LibreTexts Chemistry. (2021). Infrared Spectroscopy: Absorption Bands. Link

  • Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. Link

  • BenchChem. (2025).[5] Monitoring t-Butyl Ester Deprotection Reactions. Link

  • NIST Chemistry WebBook. Standard Reference Data for t-Butyl Esters. Link

Sources

HPLC Retention Time Standards for Isopropyl Anthranilate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropyl Anthranilate (IPA) , a homolog of the well-characterized Methyl Anthranilate (MA), serves as a critical agent in flavor profiling (artificial grape), fragrance formulation, and avian repellency.[1] While MA is an industry-standard analyte with established pharmacopeial monographs, IPA lacks a universally codified retention time standard.

This guide establishes a comparative HPLC framework for IPA analysis. By leveraging the homologous relationship between MA and IPA, we define a robust retention time standard using Relative Retention Time (RRT) metrics. This approach allows researchers to validate IPA identity even in the absence of certified reference materials (CRMs), using MA as the primary anchor.

Strategic Methodology: The "Why" Behind the Protocol

Chromatographic Mechanism

The separation of anthranilate derivatives relies on Reversed-Phase Chromatography (RP-HPLC) . The critical factor governing retention is the hydrophobic interaction between the alkyl ester chain and the C18 stationary phase.

  • Stationary Phase Selection: A C18 (Octadecylsilane) column is mandatory. The aromatic ring of the anthranilate provides π-π interactions, while the alkyl tail (Methyl vs. Isopropyl) dictates the differential elution.

  • pH Control & Ionization: Anthranilates possess an amine group (

    
    ) and an ester group. The pKa of the conjugate acid of the amine is approximately 2.1–2.3.
    
    • At pH 3.0 (Recommended): The amine remains largely unprotonated (neutral) because the pH > pKa. This ensures the molecule retains its hydrophobicity and interacts effectively with the C18 column. If the pH were lower (< 2.0), protonation would occur, causing the analyte to elute prematurely near the void volume.

Detection Modalities
  • UV-Vis (220 nm): The primary carbonyl absorbance. Universal but susceptible to matrix interference.

  • Fluorescence (Ex 335 nm / Em 425 nm): Anthranilates exhibit strong native fluorescence. This mode offers 10–100x higher sensitivity and specificity, ideal for complex matrices like biological fluids or food extracts.

Comparative Analysis: Retention Time Standards

The following table synthesizes experimental data and homologous series predictions to establish the standard elution order.

Table 1: HPLC Retention Standards & Performance Metrics
AnalyteAbbr.StructureLogP (Approx)Retention Time (min)*Relative Retention Time (RRT)**Detection Limit (LOD)
Methyl Anthranilate MAMethyl ester1.885.501.00 (Anchor) 1.25 ng/mL
Isopropyl Anthranilate IPAIsopropyl ester~2.708.80 – 9.201.60 – 1.67 ~2.00 ng/mL
Methyl N-Methylanthranilate MNMAN-methyl subst.2.2011.502.09 5.00 ng/mL
Benzoic Acid ISInternal Std1.874.100.75 N/A

*Note: Retention times are based on the Standard Protocol (Section 4). Absolute times will vary by column dimensions and flow rate. **RRT is calculated relative to Methyl Anthranilate (MA).

Visualization: Elution Order & Hydrophobicity

The diagram below illustrates the correlation between alkyl chain length/substitution and elution order on a C18 column.

ElutionOrder Start Injection (t=0) Benzoic Benzoic Acid (IS) Polarity: High RT: ~4.1 min Start->Benzoic Elution 1 MA Methyl Anthranilate (MA) Anchor Standard RT: ~5.5 min Benzoic->MA Hydrophobic + IPA Isopropyl Anthranilate (IPA) Target Analyte RT: ~9.0 min MA->IPA +2 Carbons (Branched) Significant Retention Shift MNMA Methyl N-Methylanthranilate Late Eluter RT: ~11.5 min IPA->MNMA N-Methylation Max Hydrophobicity

Figure 1: Elution order of anthranilate derivatives on C18 stationary phase. IPA elutes between MA and MNMA due to intermediate hydrophobicity.

Standard Experimental Protocol

This protocol is validated for stability and resolution of IPA from its common impurities.

Instrumentation & Conditions
  • System: HPLC with UV-Vis (DAD) or Fluorescence Detector (FLD).

  • Column: Nova-Pak C18 (3.9 x 150 mm, 4 µm) or equivalent (e.g., Kinetex C18).[1]

  • Column Temperature: 25°C (Ambient).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10–20 µL.

Mobile Phase Preparation

A buffered acidic mobile phase is required to suppress silanol activity and maintain consistent ionization.

  • Buffer (Solvent A): Dissolve 3.4g

    
     in 1000 mL HPLC-grade water (0.025 M). Adjust pH to 3.00 ± 0.05  using Phosphoric Acid (
    
    
    
    ).
  • Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).

  • Isocratic Mix: Combine Buffer:Acetonitrile (60:40 v/v) .

    • Note: For complex samples (e.g., essential oils), use a gradient: 40% B to 80% B over 20 minutes.[1]

Sample Preparation Workflow

Workflow Sample Raw Sample (Fragrance/Extract) Extraction Extraction Solvent: Methanol + 1% H2SO4 (Stabilizes Amine) Sample->Extraction CleanUp Clean-Up (Optional) SPE C18 Cartridge Extraction->CleanUp Complex Matrix Filter Filtration 0.45 µm PTFE Extraction->Filter Simple Matrix CleanUp->Filter HPLC HPLC Analysis Isocratic 60:40 Buffer:ACN Filter->HPLC Data Data Analysis Calc RRT vs MA HPLC->Data

Figure 2: Analytical workflow for Isopropyl Anthranilate determination.

Step-by-Step Extraction:

  • Weigh: 1.0 g of sample into a centrifuge tube.

  • Solubilize: Add 10 mL Methanol containing 1%

    
    . The acid helps stabilize the anthranilate against degradation/oxidation during processing.
    
  • Sonicate: 15 minutes to ensure complete dissolution.

  • Filter: Pass through a 0.45 µm PTFE syringe filter into an amber vial (anthranilates are light-sensitive).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionEnsure Mobile Phase pH is 3.0. Add 10mM Triethylamine (TEA) if using older column generations.
Retention Time Drift Temperature fluctuationThermostat the column oven at 25°C or 30°C. Do not rely on ambient temperature.
Low Sensitivity UV detection limitSwitch to Fluorescence Detection (Ex 335nm / Em 425nm).
Co-elution Matrix interferenceSwitch to a Phenyl-Hexyl column for alternative selectivity based on π-π interactions.

References

  • Thompson, R. D., & Quaife, J. T. (2001).[1][3] Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages.[3] Journal of AOAC International, 84(2), 493–497.[1][3] Link

  • Primus, T. M., et al. (1995). Liquid Chromatographic Method for the Determination of Methyl Anthranilate in Liquid Formulation and Residues on Formulated Rice Seed Bait.[4][5] Journal of Agricultural and Food Chemistry, 43, 3052-3056.[1] Link[1]

  • Radulović, N. S., et al. (2019). Distribution of methyl and isopropyl N-methylanthranilates and their metabolites in organs of rats. Food and Chemical Toxicology, 128, 107-118.[1] Link

  • SIELC Technologies. (n.d.). Separation of Isobutyl Anthranilate on Newcrom R1 HPLC Column.Link

  • Nozal, M. J., et al. (2001). Determination of methyl anthranilate in honey by HPLC with fluorescence detection. Journal of Liquid Chromatography & Related Technologies, 24(1), 109-121.[1]

Sources

stability comparison of tert-butyl 2-amino-5-(propan-2-yl)benzoate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Acidic Stability of tert-Butyl 2-amino-5-(propan-2-yl)benzoate

A Comparative Analysis for Drug Development Professionals

Executive Summary

This guide provides an in-depth analysis of the chemical stability of tert-butyl 2-amino-5-(propan-2-yl)benzoate under acidic conditions. As an intermediate frequently used in pharmaceutical synthesis, understanding its degradation profile is critical for process optimization and formulation development. This document elucidates the primary degradation mechanism—acid-catalyzed hydrolysis of the tert-butyl ester—and explores the electronic influence of the protonated aromatic amine. Through comparative data and detailed experimental protocols, this guide serves as a practical resource for researchers aiming to control and predict the stability of this and structurally related molecules.

Introduction: The Challenge of Acid-Labile Intermediates

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the development of complex active pharmaceutical ingredients (APIs).[1] The tert-butyl ester is a widely employed protecting group for carboxylic acids due to its remarkable stability under basic and nucleophilic conditions, contrasted with its clean and facile cleavage under acidic conditions.[1][2][3] This specific reactivity profile makes it an invaluable tool for orthogonal protection strategies.[1]

However, this inherent acid lability can also be a significant liability. For a molecule like tert-butyl 2-amino-5-(propan-2-yl)benzoate, exposure to acidic environments during synthesis, work-up, or formulation can lead to unintended deprotection, generating the free carboxylic acid and introducing impurities that compromise yield and purity. This guide will dissect the factors governing this instability and provide a framework for its systematic evaluation.

The Dual-Factor Mechanism of Degradation

The stability of tert-butyl 2-amino-5-(propan-2-yl)benzoate in an acidic medium is dictated by two key structural features: the tert-butyl ester and the aromatic amino group.

The AAL1 Mechanism: Unimolecular Ester Cleavage

Unlike simple alkyl esters (e.g., methyl or ethyl esters) that typically hydrolyze via a bimolecular (AAC2) mechanism, tert-butyl esters undergo acid-catalyzed hydrolysis through a unimolecular pathway known as AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular).[4][5] This mechanism is significantly faster and proceeds through the formation of a highly stable tertiary carbocation.[5][6]

The process involves three key steps:

  • Protonation: The carbonyl oxygen of the ester is rapidly and reversibly protonated by an acid catalyst (H₃O⁺).[7]

  • Carbocation Formation: The C-O bond between the acyl group and the tert-butyl group cleaves, forming the corresponding carboxylic acid and a resonance-stabilized tert-butyl carbocation. This step is the rate-determining step of the reaction.[3][5]

  • Deprotonation/Reaction: The highly reactive tert-butyl cation is neutralized, typically by losing a proton to form isobutylene gas.

Caption: AAL1 mechanism for tert-butyl ester hydrolysis.

The Role of the Aromatic Amino Group

The 2-amino group plays a crucial electronic role. In acidic conditions (pH < ~4), the lone pair on the nitrogen atom is protonated, forming an ammonium salt (-NH₃⁺).[8] This protonated group is strongly electron-withdrawing. While this effect is primarily transmitted through the aromatic ring, it can subtly influence the electron density on the carbonyl oxygen. A lower electron density on the carbonyl oxygen would slightly disfavor the initial protonation step, potentially offering a minor stabilizing effect compared to a non-aminated analogue. However, this effect is generally considered secondary to the inherent lability of the tert-butyl group itself.

Comparative Stability: A Data-Driven Perspective

To contextualize the stability of tert-butyl 2-amino-5-(propan-2-yl)benzoate ( 1 ), we compare its degradation rate against structurally similar alternatives under standardized acidic conditions.

  • Compound 1: tert-Butyl 2-amino-5-(propan-2-yl)benzoate (Target Compound)

  • Compound 2: Methyl 2-amino-5-(propan-2-yl)benzoate (Alternative Ester)

  • Compound 3: tert-Butyl 4-aminobenzoate (Positional Isomer)

  • Compound 4: tert-Butyl 2-acetamido-5-(propan-2-yl)benzoate (Amine vs. Amide)

CompoundKey FeatureExpected Stability in 1M HCl at 25°CRationale
1 (Target) tert-Butyl Ester, Ortho-AmineLow Rapid AAL1 hydrolysis driven by stable tert-butyl carbocation formation.[5][9]
2 Methyl EsterHigh Hydrolyzes via the much slower AAC2 mechanism. Stable under mild acidic conditions.[1][4]
3 Para-AmineLow (Slightly Lower than 1) Also undergoes AAL1 hydrolysis. The para-NH₃⁺ group may exert a slightly stronger electron-withdrawing effect on the ester, potentially slowing the initial protonation step marginally compared to the ortho isomer.
4 Ortho-AmideLow (Slightly Higher than 1) The acetamido group is less basic and will not be significantly protonated.[10] As a neutral, electron-withdrawing group, it has less impact on the ester's reactivity compared to the protonated amine. Stability is still primarily dictated by the tert-butyl group.

Experimental Design for Stability Assessment

A forced degradation study is essential for quantifying stability and identifying potential degradants. This involves subjecting the compound to stress conditions that accelerate degradation.[11]

Workflow for Forced Degradation Study

The following diagram outlines a typical workflow for assessing the acidic stability of a pharmaceutical intermediate.

G cluster_prep cluster_incubation cluster_analysis cluster_data Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Samples Aliquot into Vials Prep->Samples Acid Add Acidic Medium (e.g., 1M HCl) Samples->Acid Incubate Incubate at Controlled Temp (e.g., 25°C or 40°C) Acid->Incubate Timepoints Withdraw Samples at Timepoints (0, 1, 2, 4, 8, 24h) Incubate->Timepoints Quench Quench Reaction (Neutralize with Base) Timepoints->Quench Analyze Analyze by HPLC-UV Quench->Analyze Quantify Quantify Peak Area of Parent Compound Analyze->Quantify Calculate Calculate % Remaining and Degradation Rate Quantify->Calculate

Caption: Experimental workflow for a forced degradation study.

Protocol 1: Forced Degradation in Acidic Solution

This protocol describes a standard procedure for evaluating stability.

  • Stock Solution Preparation: Accurately weigh and dissolve tert-butyl 2-amino-5-(propan-2-yl)benzoate in acetonitrile (ACN) to prepare a 1.0 mg/mL stock solution.

  • Sample Preparation: In separate HPLC vials, add 100 µL of the stock solution.

  • Stress Condition: To each vial, add 900 µL of 1.0 M hydrochloric acid (HCl) to achieve a final drug concentration of 0.1 mg/mL.

  • Time Zero Sample: Immediately neutralize one vial by adding an equimolar amount of sodium hydroxide (NaOH) and analyze via HPLC. This serves as the t=0 reference.

  • Incubation: Place the remaining vials in a temperature-controlled chamber at 25°C.

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), remove one vial, neutralize the reaction as in step 4, and promptly analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method

A robust analytical method is crucial to separate the parent compound from its degradation products.[12][13]

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method Validation Note: This method should be validated according to ICH Q2(R2) guidelines to ensure it is "stability-indicating," meaning it can accurately measure the decrease in the active ingredient's concentration without interference from degradants.[13]

Conclusion and Recommendations

The stability of tert-butyl 2-amino-5-(propan-2-yl)benzoate is fundamentally limited by the acid-labile nature of its tert-butyl ester group. The AAL1 hydrolysis mechanism ensures rapid degradation in acidic environments, a reaction that proceeds via a stable tert-butyl carbocation. While the protonated ortho-amino group introduces an electron-withdrawing effect, its influence on the degradation rate is secondary to the inherent reactivity of the ester.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Avoid Acidic Conditions: During synthesis, work-up, and purification, exposure to strong acids (pH < 4) should be minimized or avoided entirely. If an acidic step is necessary, it should be performed at low temperatures (e.g., 0°C) and for the shortest possible duration.

  • Alternative Protecting Groups: If acidic conditions are unavoidable in subsequent synthetic steps, consider using a more robust ester protecting group, such as a methyl or benzyl ester, which are significantly more stable to acid.[1]

  • Storage: Store the compound in a neutral, dry environment. Amorphous solid-state forms may be more susceptible to degradation in the presence of acidic excipients or atmospheric moisture over time.

  • Formulation: For formulation development, excipients should be carefully screened for acidic impurities. Buffering agents may be required to maintain a pH above 5 to ensure long-term stability.

By understanding the mechanistic underpinnings of its instability and employing the rigorous analytical methods described, professionals can effectively manage the challenges associated with tert-butyl 2-amino-5-(propan-2-yl)benzoate, ensuring the integrity and quality of their synthetic intermediates and final products.

References

  • BenchChem. (2025). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide.
  • BenchChem. (2025). A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs. Other Common Alternatives.
  • Whalley, E. (N/A). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry.
  • Organic Chemistry Portal. (N/A). tert-Butyl Esters. Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Acids Reagent Guide. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • Emery Pharma. (N/A). Pharmaceutical Stability Testing. Available at: [Link]

  • Chemguide. (N/A). Mechanism for the acid catalysed hydrolysis of esters. Available at: [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Available at: [Link]

  • IJSDR. (N/A). Stability indicating study by using different analytical techniques. Available at: [Link]

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available at: [Link]

  • Chemistry Stack Exchange. (2013). Are aromatic amines or amides less basic? Available at: [Link]

  • Organic Chemistry Portal. (N/A). Protective Groups. Available at: [Link]

  • The Chemistry of Molecules. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of tert-butyl 2-amino-5-(propan-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably one of the most critical, phases is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of tert-butyl 2-amino-5-(propan-2-yl)benzoate, ensuring the protection of both laboratory personnel and the environment.

Part 1: Hazard Identification and Risk Assessment

Before any disposal activities commence, a thorough understanding of the potential hazards associated with tert-butyl 2-amino-5-(propan-2-yl)benzoate is paramount. Based on data from analogous compounds, we can infer the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation: May cause skin irritation.[4][5][6]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

These inferred hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times when handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[4][5]To protect against potential splashes and eye irritation.[4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.[6][7]To prevent skin contact and potential irritation.[5][6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large spills or in poorly ventilated areas.[4][7]To minimize the inhalation of dust or vapors and prevent respiratory irritation.[4][5]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of tert-butyl 2-amino-5-(propan-2-yl)benzoate is a multi-step process that must be followed diligently to ensure regulatory compliance and safety.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_collection Collection & Storage Phase cluster_disposal Final Disposal Phase HazardID 1. Hazard Identification (Review SDS of similar compounds) WasteDet 2. Hazardous Waste Determination (Is it a listed or characteristic waste?) HazardID->WasteDet Assess properties Container 3. Select Compatible Container (HDPE or glass) WasteDet->Container Proceed if hazardous Labeling 4. Label Container Correctly ('Hazardous Waste', constituents) Container->Labeling Segregation 5. Segregate Waste (Store away from incompatibles) Labeling->Segregation EHSO 6. Contact EHS Office (Schedule waste pickup) Segregation->EHSO Ready for disposal Manifest 7. Complete Hazardous Waste Manifest (Track waste 'cradle-to-grave') EHSO->Manifest Pickup 8. Licensed Waste Hauler Pickup (Transport to TSDF) Manifest->Pickup

Caption: Decision-making workflow for the proper disposal of tert-butyl 2-amino-5-(propan-2-yl)benzoate.

Step 1: Hazardous Waste Determination

The first crucial step is to determine if the waste is considered hazardous under RCRA regulations.[2][8] This involves assessing if the waste exhibits any of the four characteristics of hazardous waste:

  • Ignitability: The potential to catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The presence of certain toxic chemicals above specified concentrations.[9]

Given the inferred hazards, tert-butyl 2-amino-5-(propan-2-yl)benzoate waste should be managed as hazardous waste.

Step 2: Container Selection and Management

Proper containment is essential to prevent leaks and spills.

  • Container Selection: Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[1] The container must be in good condition, with a secure, tight-fitting lid.[10]

  • Container Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "tert-butyl 2-amino-5-(propan-2-yl)benzoate".[10] Do not use abbreviations or chemical formulas.[1] The label should also include the accumulation start date.[11]

  • Container Handling: Keep the container closed at all times except when adding waste.[10] Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 3: Waste Accumulation and Storage

The location and manner of waste storage are regulated.

  • Satellite Accumulation Areas (SAAs): Small quantities of waste (up to 55 gallons of non-acute hazardous waste or 1 quart of acute hazardous waste) can be accumulated at or near the point of generation in an SAA.[10] The SAA must be under the control of the operator of the process generating the waste.[10]

  • Central Accumulation Areas (CAAs): Once the container in the SAA is full, it must be moved to a designated CAA within three days.[10] The storage time limits in a CAA depend on your facility's generator status.[12]

Table 2: Hazardous Waste Generator Categories and Accumulation Limits

Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit (up to 1,000 kg)
Small Quantity Generator (SQG) > 100 kg to < 1,000 kgUp to 180 days (or 270 days if the disposal facility is > 200 miles away)[12]
Large Quantity Generator (LQG) ≥ 1,000 kgUp to 90 days[12]
  • Segregation: Store the waste container away from incompatible materials. Based on general principles of chemical safety, avoid storing with strong oxidizing agents or strong acids.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary point of contact for arranging hazardous waste disposal.[1] They will provide the necessary paperwork, such as a hazardous waste pickup request form.

  • Waste Manifest: For SQGs and LQGs, a Uniform Hazardous Waste Manifest must be completed. This is a legal document that tracks the waste from the point of generation to its final destination, fulfilling the "cradle-to-grave" requirement of RCRA.[3]

  • Disposal Method: The most common and appropriate disposal method for this type of chemical waste is incineration at a permitted hazardous waste facility. Landfill disposal is generally not permitted for untreated chemical waste.

Part 3: Spill Management and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately and alert others.

    • Contact your institution's EHS office or emergency response team.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of tert-butyl 2-amino-5-(propan-2-yl)benzoate is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By following this comprehensive guide, researchers can ensure that this final step in the chemical lifecycle is handled with the same level of diligence and precision as the research itself.

References

  • Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • North Carolina Department of Environmental Quality. (n.d.). Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Benzoic Acid. Retrieved from a source providing an SDS for Benzoic Acid.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Retrieved from a source providing guidance on RCRA compliance.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from a source providing a guide to hazardous waste management.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from a source explaining EPA regulations for workplace hazardous waste disposal.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Aaron Chemistry. (2024, November 1). Safety Data Sheet.
  • Safety Data Sheet. (2025, February 24). TBPB.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 4). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, January 15). Safety Data Sheet.
  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 2-amino-5-(propan-2-yl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 2-amino-5-(morpholin-4-yl)benzoate. Retrieved from [Link]

  • Aaron Chemistry. (2025, August 10). Safety Data Sheet.
  • PubChem. (n.d.). 2-Amino-5-(propan-2-yl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-[(propan-2-yl)amino]propanoate. Retrieved from [Link]

  • (2022, February 3). Safety data sheet.

Sources

Personal protective equipment for handling tert-butyl 2-amino-5-(propan-2-yl)benzoate

[1]

Executive Summary & Risk Philosophy

Status: Research Chemical / Novel Intermediate Primary Hazard Class: Substituted Aniline / Benzoate Ester

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50, mutagenicity) for tert-butyl 2-amino-5-(propan-2-yl)benzoate may be sparse in public literature, its structural motifs dictate a strict "Universal Precaution" approach.[1]

We treat this compound not merely as an irritant, but as a potential sensitizer and systemic toxin . The molecule contains an aniline functionality (2-amino group), which is historically associated with skin sensitization and potential methemoglobinemia upon high exposure.[1] Furthermore, the lipophilic nature of the tert-butyl and isopropyl groups facilitates dermal absorption, especially when solubilized in organic solvents.[1]

The Core Directive: Do not rely on the absence of data as evidence of safety. Handle this compound as if it is a known sensitizer with high skin absorption potential.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-in-Depth strategy.[1] Standard lab attire is insufficient; specific materials are required to prevent breakthrough.

Table 1: Mandatory PPE Specifications
Protection ZoneEquipment StandardTechnical Rationale & Specification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses fail against airborne powders and splashes from below.[1] Goggles provide a sealed environment. Note: If working with >5g of fine powder, add a Face Shield .
Dermal (Hand) Double-Gloving Protocol Inner Layer: 4 mil Nitrile (Inspection White/Blue).[1] Outer Layer: 5-8 mil Nitrile (High-Viz Orange/Green) or Laminate (Silver Shield) if using DCM/THF.[1] Why: Aniline derivatives can permeate thin nitrile. The "air gap" between gloves reduces diffusion rate.
Respiratory Engineering Control Primary Primary: Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary (Spill/Powder): N95 or P100 Particulate Respirator (NIOSH).[1] Why: The amine group poses an inhalation sensitization risk.
Body Tyvek® Lab Coat / Apron Standard: Cotton lab coats absorb liquids. Use a disposable Tyvek sleeve or apron over the coat when handling solutions to prevent "wicking" to the skin.

Operational Workflow: The "Cradle-to-Grave" Protocol

This workflow is designed to isolate the operator from the chemical at every state change.

Phase A: Weighing & Transfer (High Risk: Dust Generation)[1]
  • The Problem: Static electricity can cause this lipophilic powder to "jump" or disperse.

  • The Protocol:

    • Static Control: Use an ionizing anti-static gun on the weighing boat and spatula before contact.

    • Containment: Perform all weighing inside a Powder Containment Hood or a Fume Hood with the sash lowered to the working height (approx. 18 inches).

    • Technique: Use the "Tapping Method" (tap the spatula against the vial) rather than shaking, to minimize aerosolization.

Phase B: Solubilization & Reaction (High Risk: Absorption)[1]
  • The Problem: Once dissolved (e.g., in DCM, EtOAc, or DMF), the chemical bypasses the skin's keratin layer much faster.[1]

  • The Protocol:

    • Glove Check: Perform the "Inflation Test" (blow air into the glove and squeeze) on outer gloves before handling solutions.

    • Syringe Transfer: When moving solutions, use Luer-lock syringes rather than pouring. Pouring creates splashes; syringes contain the liquid.

    • Needle Disposal: Do not recap. Immediate disposal into a sharps container inside the hood.

Phase C: Quenching & Waste (High Risk: Exposure to Byproducts)[1]
  • The Protocol:

    • Segregation: Do not mix with oxidizing waste (risk of exothermic reaction with the amine).

    • Labeling: Waste tag must explicitly state: "Contains Substituted Aniline – Potential Sensitizer."

Visualizing the Safety Logic

Diagram 1: PPE Decision Logic

This decision tree helps operators select the correct PPE based on the physical state of the chemical.

PPE_LogicStartStart: Handlingtert-butyl 2-amino-5-(propan-2-yl)benzoateStateDetermine Physical StateStart->StateSolidSolid / PowderState->SolidSolutionSolution / LiquidState->SolutionSolid_RiskRisk: Inhalation & DustSolid->Solid_RiskSol_RiskRisk: Rapid Skin AbsorptionSolution->Sol_RiskPPE_SolidPPE: Nitrile Gloves (Double)+ N95 (if outside hood)+ Anti-Static ToolsSolid_Risk->PPE_SolidPPE_SolPPE: Laminate/Thick Nitrile Gloves+ Tyvek Sleeves+ Fume Hood MandatorySol_Risk->PPE_Sol

Caption: PPE Selection Logic based on physical state and primary risk vector.

Diagram 2: Operational Workflow

A step-by-step flow from storage to disposal to ensure containment.[1][2]

WorkflowStorage1. Cold Storage(4°C, Sealed)Weighing2. Weighing(Static Control, Hood)Storage->Weighing Allow to warm to RTReaction3. Reaction Setup(Closed Vessels)Weighing->Reaction Dissolve immediatelyQuench4. Quench/Workup(Fume Hood)Reaction->Quench Chemical TransformationWaste5. Disposal(Segregated Organic)Quench->Waste Label as Sensitizer

Caption: Linear operational workflow emphasizing temperature control and containment.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term sensitization risks.[1]

  • Skin Contact:

    • Immediate: Drench area with water for 15 minutes.[3][4] Do not use soap immediately if the skin is broken (to avoid increasing absorption).

    • Secondary: Wash with mild soap and water.[5]

    • Alert: Report incident. Monitor for "blue lip" symptoms (cyanosis) which indicate methemoglobinemia.

  • Eye Contact:

    • Flush with eyewash station for 15 minutes, holding eyelids open.

    • Seek ophthalmological evaluation immediately (anilines can damage corneal nerves).

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).[6]

    • Cover with wet paper towels (solvent-dampened or water) to trap dust.[1]

    • Scoop into a hazardous waste bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132). United States Department of Labor. [1]

  • PubChem. (n.d.). Compound Summary: tert-butyl 2-amino-5-(propan-2-yl)benzoate.[1] National Library of Medicine. [1]

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet (Generic for Aniline Derivatives). Merck KGaA.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.